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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside: Natural Source, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside is a naturally occurring diterpenoid glycoside belonging to the ent-kaurane class of compounds. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside is a naturally occurring diterpenoid glycoside belonging to the ent-kaurane class of compounds. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its extraction and purification, and an exploration of its potential biological activities. The guide is intended for professionals in the fields of natural product chemistry, pharmacology, and drug development, offering insights into the scientific and therapeutic potential of this complex molecule.

Introduction: The Ent-Kaurane Diterpenoids

The ent-kaurane diterpenoids are a vast and structurally diverse family of natural products, with over 1,300 identified members.[1] These tetracyclic diterpenes are characterized by a perhydrophenanthrene core fused to a cyclopentane ring.[1] Found predominantly in the plant kingdom, they exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[2][3][4][5] Their complex structures and potent bioactivities have made them attractive targets for phytochemical investigation and drug discovery programs. 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside is a glycosylated derivative within this class, a modification that can significantly influence its solubility, bioavailability, and pharmacological profile.

Natural Source: Pteris cretica

The primary and documented natural source of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside is the fern Pteris cretica, a member of the Pteridaceae family.[6][] This plant, commonly known as the Cretan brake fern, is widely distributed in tropical and subtropical regions of the world and has been used in traditional medicine for various ailments.[8] The fronds of Pteris cretica are the specific plant part from which this compound has been isolated.[6] Phytochemical investigations of the Pteris genus have revealed a rich diversity of secondary metabolites, including a variety of ent-kaurane diterpenoids and their glycosides.[8][9]

Isolation and Purification Methodology

The isolation of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside from Pteris cretica is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a synthesized methodology based on established techniques for the isolation of diterpenoid glycosides from plant sources.

Plant Material Collection and Preparation

Fresh fronds of Pteris cretica should be collected and authenticated by a plant taxonomist. The plant material is then washed, air-dried in the shade to prevent degradation of thermolabile compounds, and ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction, typically using a polar solvent to effectively isolate the glycosidic compounds.

Protocol:

  • Macerate the dried, powdered fronds of Pteris cretica with 70-95% ethanol or methanol at room temperature for 48-72 hours.[10][11] The solvent-to-plant material ratio is typically 10:1 (v/w).

  • Repeat the extraction process three times to ensure complete extraction of the target compound.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. Liquid-liquid partitioning is employed to separate compounds based on their polarity.

Protocol:

  • Suspend the crude extract in distilled water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.[10]

  • The diterpenoid glycosides are expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to track the presence of the target compound.

Chromatographic Purification

The final purification of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside is achieved through a series of chromatographic techniques.

Protocol:

  • Silica Gel Column Chromatography: Subject the n-butanol fraction to column chromatography on a silica gel column. Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.[3] Collect fractions and monitor by TLC.

  • Sephadex LH-20 Column Chromatography: Pool the fractions containing the target compound and further purify them using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in removing pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.

Diagram of the Isolation Workflow:

IsolationWorkflow Plant Pteris cretica fronds Powder Dried Powder Plant->Powder Drying & Grinding Extraction Methanol/Ethanol Extraction Powder->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning nButanol n-Butanol Fraction Partitioning->nButanol SilicaGel Silica Gel Chromatography nButanol->SilicaGel Sephadex Sephadex LH-20 SilicaGel->Sephadex PrepHPLC Preparative HPLC Sephadex->PrepHPLC PureCompound Pure 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside PrepHPLC->PureCompound

Caption: General workflow for the isolation of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside.

Structural Characterization

The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HR-MS) is used to determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and types of protons in the molecule, including the anomeric proton of the allopyranoside moiety, which confirms the β-configuration.

    • ¹³C-NMR: Reveals the number of carbon atoms and their chemical environment, distinguishing between the diterpenoid skeleton and the sugar unit.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the structure and the position of the glycosidic linkage.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Formula C₂₆H₄₄O₈
Molecular Weight 484.6 g/mol []
Appearance Typically an amorphous powder or crystalline solid
Solubility Soluble in polar organic solvents like methanol and ethanol

Biological Activities and Therapeutic Potential

While specific biological activity data for 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside is limited in publicly available literature, the broader class of ent-kaurane diterpenoids from Pteris species has been reported to possess several significant pharmacological properties.

Anti-inflammatory Activity

Many ent-kaurane diterpenoids exhibit potent anti-inflammatory effects.[4] Studies on related compounds have shown that they can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines like TNF-α and interleukins.[2][12] The mechanism of action often involves the downregulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.[12]

Diagram of the Potential Anti-inflammatory Mechanism:

AntiInflammatory LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway ProInflammatory Pro-inflammatory Mediators (NO, PGE₂, TNF-α) NFkB_pathway->ProInflammatory Compound 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside Compound->NFkB_pathway Inhibition Inflammation Inflammation ProInflammatory->Inflammation

Caption: Putative anti-inflammatory mechanism via NF-κB inhibition.

Cytotoxic Activity

Diterpenoids isolated from the genus Pteris have demonstrated notable cytotoxic effects against various cancer cell lines.[3][11][13] For instance, some ent-kaurane diterpenes have shown moderate cytotoxicity against Ehrlich ascites tumor cells.[3] The presence of α,β-unsaturated ketone moieties in some synthetic derivatives of kauranes has been linked to significant cytotoxic activity.[5] The cytotoxic potential of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside warrants further investigation to determine its efficacy and mechanism of action against cancer cells.

Table 2: Reported Biological Activities of Related Kaurane Diterpenoids

Biological ActivityModel SystemReference
Anti-neuroinflammatoryLPS-activated BV-2 microglia cells[2]
CytotoxicityEhrlich ascites tumour cells[3]
CytotoxicityHela, HepG2, A549, SW480 cell lines[11][13]
Anti-inflammatoryCarrageenan-induced paw edema in rats[12]
AntinociceptiveAcetic acid-induced writhing in mice[4]

Future Perspectives and Conclusion

2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside represents a compelling natural product with potential for therapeutic development, stemming from its membership in the biologically active ent-kaurane diterpenoid class. Its natural abundance in the common fern Pteris cretica makes it an accessible target for further research. Future studies should focus on the definitive elucidation of its specific biological activities, particularly its anti-inflammatory and cytotoxic properties, through robust in vitro and in vivo assays. A thorough investigation into its mechanism of action at the molecular level will be crucial for understanding its therapeutic potential. The detailed methodologies provided in this guide offer a solid foundation for researchers to isolate and further explore this promising natural compound.

References

  • Kim, J., et al. (2016). Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots. Molecules, 22(1), 27. [Link]

  • Hakamatsuka, T., et al. (1997). Four new ent-kaurane glycosides from Pteris cretica.
  • Shen, D. Y., et al. (2009). A Novel ent -kaurane Diterpenoid from Pteris Semipinnata.
  • Chaturvedula, V. S. P., & Prakash, I. (2011). NMR spectral assignments of two ent-kaurane diterpene glycosides. Magnetic Resonance in Chemistry, 49(10), 685-689.
  • Wagner, H., et al. (1996). Isolation of two cytotoxic diterpenes from the fern Pteris multifida.
  • Request PDF. (2025, August 7). Chemical constituents of Pteris cretica Linn. (Pteridaceae). ResearchGate. [Link]

  • de Souza, A. B., et al. (2024). Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights. Fundamental & Clinical Pharmacology, 38(2), 336-347.
  • Request PDF. (n.d.). Evaluation of anti‐inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights. ResearchGate. [Link]

  • Nogueira, M. S., et al. (2021). Identification of Kaurane-Type Diterpenes as Inhibitors of Leishmania Pteridine Reductase I. Molecules, 26(10), 3014.
  • Zhao, C., et al. (2025). Cytotoxic and anticoagulative diterpenoid glycosides from Pteris decrescens. Phytochemistry, 114643.
  • Liu, H., et al. (2019). Four New Pterosins from Pteris cretica and Their Cytotoxic Activities. Molecules, 24(15), 2794.
  • Rosselli, S., et al. (2007). Cytotoxic activity of some natural and synthetic ent-kauranes.
  • HKBU Scholars. (2025). Cytotoxic and anticoagulative diterpenoid glycosides from Pteris decrescens. Hong Kong Baptist University. [Link]

  • Semantic Scholar. (n.d.). Cytotoxic polyhydroxylated pregnane glycosides from Cissampelos pareira var. hirsuta. [Link]

  • Wang, J., et al. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PLOS ONE, 13(5), e0197563.
  • Request PDF. (n.d.). Future prospects for a dual anti-inflammatory strategy involving kirenol-loaded gold nanoparticles. ResearchGate. [Link]

  • Park, J. H., et al. (2007). Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation. European Journal of Pharmacology, 558(1-3), 185-193.

Sources

Exploratory

Whitepaper: A Technical Guide to the Isolation and Characterization of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside from Pteris cretica

Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive methodology for the isolation, purification, and structural elucidation of 2,16,19-Kauranetrio...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive methodology for the isolation, purification, and structural elucidation of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside, a bioactive ent-kaurane diterpenoid glycoside, from the fern Pteris cretica. Historically used in traditional medicine, Pteris cretica is a rich source of diverse secondary metabolites, including sesquiterpenoids and diterpenoids, many of which exhibit promising pharmacological activities. This document outlines a robust, multi-stage strategy beginning with the systematic collection and extraction of plant material, followed by a logical sequence of solvent partitioning and multi-modal chromatography. The causality behind each experimental choice is detailed, emphasizing a self-validating protocol rooted in established phytochemical principles. Finally, we describe the application of modern spectroscopic techniques, namely High-Resolution Mass Spectrometry and 2D Nuclear Magnetic Resonance, for the unambiguous structural confirmation of the target molecule. This guide is intended to serve as an authoritative resource for natural product chemists and drug discovery scientists seeking to explore the chemical diversity of pteridophytes.

Part 1: Introduction to Pteris cretica and the Significance of Kaurane Diterpenoids

Botanical Context and Ethnomedicinal Significance

Pteris cretica, commonly known as the Cretan brake fern, is a perennial evergreen pteridophyte with a wide native distribution across tropical and subtropical regions of the world.[1] Various species of the Pteris genus have a long history in traditional Chinese medicine and other folk medicine systems for treating a range of ailments, including wounds, indigestion, snakebites, and inflammatory conditions.[2][3][4] Ethnomedicinal studies have highlighted its use for its antibacterial and wound-healing properties.[4][5][6] This historical use provides a strong impetus for modern phytochemical investigation to identify the bioactive compounds responsible for these therapeutic effects.[3]

The Chemical Landscape of Pteris cretica

Phytochemical analyses of Pteris cretica have revealed a wealth of secondary metabolites. The most characteristic constituents of the Pteris genus are illudane-type sesquiterpenoids known as pterosins, which are considered chemotaxonomic markers for the Pteridaceae family.[2][7] Alongside these, the fern produces a variety of other bioactive compounds, including flavonoids and a significant number of ent-kaurane diterpenoids.[3][8] These diterpenoids, often present as glycosides, represent a class of compounds with considerable structural complexity and biological potential.

Target Molecule: 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside

This guide focuses on the isolation of a specific ent-kaurane diterpenoid glycoside: 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside.[][10]

  • Class: Diterpenoid Glycoside

  • Core Skeleton: ent-Kaurane

  • Molecular Formula: C₂₆H₄₄O₈[]

  • Molecular Weight: 484.6 g/mol []

The structure features a tetracyclic kaurane core functionalized with three hydroxyl groups (at positions C-2, C-16, and C-19) and a β-D-allopyranoside sugar moiety attached at the C-2 position. The glycosidic linkage significantly increases the compound's polarity compared to its aglycone, a critical factor influencing the isolation strategy.

Kaurane diterpenes and their glycosides are known to possess a wide spectrum of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and hypolipidemic effects.[8][11][12][13] Isolating and characterizing novel kauranoids like the target molecule is a crucial step in discovering new therapeutic leads.

Part 2: A Multi-Stage Strategy for Isolation and Purification

Rationale for a Multi-Modal Approach

Isolating a single, polar glycoside from a complex plant matrix necessitates a multi-step strategy. The crude plant extract contains a vast array of compounds with varying polarities, from nonpolar lipids and chlorophyll to highly polar flavonoids and glycosides. A single separation technique is insufficient to achieve the required purity. The described workflow employs a logical progression from coarse to fine separation, founded on the principle of differential partitioning based on polarity.

  • Bulk Extraction: To efficiently remove the target compound from the plant tissue.

  • Solvent Partitioning: To perform a primary, large-scale separation that enriches the target compound in a specific fraction, thereby reducing sample complexity for subsequent steps.

  • Column Chromatography: To separate the enriched fraction into simpler mixtures using low-pressure chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): To achieve final purification to >97% purity, suitable for structural elucidation and biological assays.[]

Experimental Protocols

Step 1: Plant Material Collection and Preparation

  • Collection: Collect the aerial parts (fronds) of Pteris cretica. Proper botanical identification is critical.

  • Drying: Air-dry the plant material in a shaded, well-ventilated area until brittle to prevent enzymatic degradation of secondary metabolites.

  • Pulverization: Grind the dried fronds into a coarse powder (20-40 mesh) using a mechanical grinder to increase the surface area for efficient solvent extraction.

Step 2: Crude Extraction

  • Maceration: Macerate the powdered plant material (e.g., 5 kg) with 95% ethanol (EtOH) at room temperature (3 x 20 L, 72 hours each). The use of a polar solvent like ethanol is effective for extracting a broad range of metabolites, including diterpenoid glycosides.

  • Filtration and Concentration: Filter the extracts after each maceration. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude ethanol extract.

Step 3: Solvent Partitioning (Fractionation) This step is crucial for separating compounds based on their polarity. The glycosidic nature of the target molecule makes it relatively polar.

  • Suspension: Suspend the crude EtOH extract (e.g., 500 g) in distilled water (2 L).

  • Sequential Extraction: Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

    • Petroleum Ether (PE): To remove nonpolar constituents like lipids and chlorophyll.

    • Ethyl Acetate (EtOAc): To remove compounds of intermediate polarity.

    • n-Butanol (n-BuOH): To extract polar compounds, including glycosides. The target compound, 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside, is expected to be enriched in this fraction.[7][11]

  • Concentration: Concentrate each fraction separately under reduced pressure to yield the PE, EtOAc, and n-BuOH fractions.

Step 4: Column Chromatography Purification The n-BuOH fraction, being rich in glycosides, is subjected to further separation.

  • Silica Gel Chromatography:

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient solvent system, typically starting with a less polar mixture and gradually increasing polarity (e.g., Chloroform-Methanol, CH₂Cl₂-MeOH).

    • Procedure: Apply the n-BuOH fraction to the column and elute with the gradient system. Collect fractions (e.g., 250 mL each) and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Chromatography:

    • Stationary Phase: Sephadex LH-20, a size-exclusion and adsorption gel ideal for separating small organic molecules.

    • Mobile Phase: Methanol (MeOH).

    • Procedure: Further purify the combined fractions of interest from the silica gel column to remove polymeric materials and separate compounds based on size and polarity.

Step 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC) This is the final step to achieve high purity.[2]

  • System: A preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).[14]

  • Mobile Phase: An isocratic or gradient system of Methanol-Water or Acetonitrile-Water. The exact ratio must be optimized based on analytical HPLC runs.

  • Procedure: Inject the semi-purified fraction from the Sephadex column. Collect the peak corresponding to the target compound based on its retention time. Concentrate the collected solution to yield the pure 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside as a powder.[]

Visualization of the Isolation Workflow

Isolation_Workflow cluster_prep Plant Preparation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification Pteris Pteris cretica (Aerial Parts) Powder Dried Powder Pteris->Powder Drying & Grinding Crude Crude EtOH Extract Powder->Crude 95% EtOH Partition Solvent Partitioning Crude->Partition Fractions PE Fraction EtOAc Fraction n-BuOH Fraction Partition->Fractions nBuOH n-BuOH Fraction Fractions:s->nBuOH:n Select Target Fraction Silica Silica Gel Column nBuOH->Silica Sephadex Sephadex LH-20 Column Silica->Sephadex Semi-pure Fractions HPLC Preparative HPLC (C18) Sephadex->HPLC Pure Pure Compound (>97%) HPLC->Pure

Caption: Workflow for the isolation of the target compound.

Part 3: Structural Elucidation

The Spectroscopic Toolkit

Once purified, the compound's structure must be unequivocally determined. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy, which provide complementary information about the molecule's mass, atomic composition, and connectivity.

Data Interpretation and Validation

1. Mass Spectrometry (MS)

  • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to obtain a precise mass measurement.

  • Expected Result: The HR-ESI-MS in positive ion mode would show a pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺. For C₂₆H₄₄O₈, the exact mass of the neutral molecule is 484.2985. The measured mass should align with this calculated value to within a few parts per million (ppm), confirming the molecular formula.[15] MS/MS fragmentation can further provide evidence of the loss of the sugar moiety.[16]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: Provides information on the number and types of protons (e.g., methyl singlets, olefinic protons, oxymethine protons of the sugar). The coupling constants (J-values) of the anomeric proton of the sugar can help determine its configuration (β-linkage is typically indicated by a large J-value of ~7-8 Hz).[17]

  • ¹³C-NMR & DEPT: Determines the number of carbon atoms and classifies them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C). The chemical shifts indicate the electronic environment of each carbon (e.g., carbons attached to oxygen appear downfield).

  • 2D NMR - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton spin systems within the kaurane skeleton and the sugar ring.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of carbon signals based on their corresponding proton assignments.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be used to:

    • Confirm the connectivity of the tetracyclic ent-kaurane skeleton.[16]

    • Establish the positions of the hydroxyl groups and methyl groups.

    • Crucially, identify the linkage point of the sugar. A correlation between the anomeric proton (H-1') of allose and the C-2 carbon of the kaurane skeleton would definitively prove the glycosylation site.

Representative Spectroscopic Data

The following table summarizes the expected ¹³C and ¹H NMR chemical shifts for 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside, based on data from structurally similar ent-kaurane glycosides.[15][16][17]

PositionExpected ¹³C (δc)Expected ¹H (δH)Key HMBC Correlations (from H to C)
Kaurane Moiety
2~80-85~3.5-3.8 (m)C-1, C-3, C-1'
16~75-80-H-15, H-17
17~28-32~1.2-1.4 (s)C-13, C-15, C-16
18~28-33~0.9-1.1 (s)C-3, C-4, C-5, C-19
19~65-70~3.4-3.7 (d)C-3, C-4, C-5, C-18
20~15-20~1.0-1.2 (s)C-1, C-5, C-9, C-10
Allopyranoside Moiety
1'~103-106~4.5-4.8 (d, J≈8 Hz)C-2, C-2', C-3', C-5'
2'~72-75~3.5-3.8 (m)C-1', C-3'
3'~74-77~3.6-3.9 (m)C-2', C-4'
4'~68-71~3.4-3.7 (m)C-3', C-5'
5'~75-78~3.7-4.0 (m)C-1', C-4', C-6'
6'~61-64~3.8-4.1 (m)C-4', C-5'

Part 4: Potential Biological Significance and Future Directions

The isolation of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside is not merely an academic exercise. A new ent-kaurane diterpenoid isolated from Pteris cretica has been shown to exhibit hypolipidemic activity.[8][18] Other kaurane diterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines.[19]

Future research on this newly isolated compound should focus on:

  • Bioactivity Screening: Evaluating its cytotoxic potential against a panel of human cancer cell lines (e.g., A549 lung cancer, HL-60 leukemia).[19]

  • Anti-inflammatory Assays: Investigating its ability to inhibit inflammatory pathways, given the traditional use of Pteris species for inflammation.

  • Antimicrobial Testing: Assessing its activity against pathogenic bacteria and fungi, aligning with the documented antimicrobial properties of Pteris cretica extracts.[6][20]

  • Mechanism of Action Studies: Should any significant bioactivity be discovered, subsequent studies should aim to elucidate the underlying molecular mechanisms, for example, by investigating its effect on signaling pathways like the Liver X Receptors (LXRs) which are involved in lipid metabolism.[8]

Part 5: Conclusion

This guide has detailed a systematic and scientifically grounded approach for the successful isolation and characterization of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside from Pteris cretica. By integrating classical phytochemical techniques with modern analytical instrumentation, this protocol provides a reliable pathway for obtaining pure natural products for further pharmacological evaluation. The rich ethnobotanical history of Pteris cretica combined with the known biological activities of kaurane diterpenoids underscores the importance of such investigations in the ongoing search for novel drug candidates from natural sources.

References

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  • dos Santos, G. A. N., et al. (2023). Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. MDPI.
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  • Request PDF. (n.d.).
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Foundational

A Technical Guide to the Preliminary Bioactivity Screening of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside

Foreword: The Rationale for Screening a Novel Kaurane Diterpenoid Glycoside The family of ent-kaurane diterpenoids, a class of over 1300 identified natural products, presents a compelling frontier in drug discovery.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Screening a Novel Kaurane Diterpenoid Glycoside

The family of ent-kaurane diterpenoids, a class of over 1300 identified natural products, presents a compelling frontier in drug discovery.[1] These tetracyclic molecules, frequently isolated from medicinal plants, are recognized for their significant and varied biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside, a diterpenoid glycoside naturally found in the herbs of Pteris cretica, belongs to this promising structural class.[][4] Its unique glycosylation pattern warrants a systematic preliminary investigation to elucidate its therapeutic potential.

This guide provides a comprehensive framework for the initial in vitro bioactivity screening of this novel compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific principles and strategic considerations necessary for a robust preliminary assessment. Our approach is grounded in a multi-assay platform designed to efficiently probe for cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities, thereby generating a foundational dataset to guide future research and development efforts.

Chapter 1: Compound Profile and Handling

  • Compound: 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside

  • CAS Number: 195723-38-7[]

  • Molecular Formula: C₂₆H₄₄O₈[]

  • Molecular Weight: 484.6 g/mol []

  • Source: The herbs of Pteris cretica[5]

  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[6] For cell-based assays, sterile, cell-culture grade DMSO is the recommended solvent for preparing stock solutions. It is imperative to determine the maximum tolerable DMSO concentration for each cell line used, which should not exceed 0.5% in the final culture medium to avoid solvent-induced artifacts.

Chapter 2: The Screening Cascade: A Multi-Faceted Approach

A logical and efficient screening cascade is essential for maximizing data output while conserving a potentially scarce test compound. The proposed workflow begins with a broad cytotoxicity assessment, which is critical for interpreting the results of subsequent assays and identifying potential anticancer activity. This is followed by parallel screening for antimicrobial, antioxidant, and anti-inflammatory effects.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Parallel Bioactivity Profiling cluster_2 Phase 3: Data Integration & Analysis Compound Test Compound: 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Initial broad-spectrum concentration range Antimicrobial Antimicrobial Assay (Broth Microdilution) Cytotoxicity->Antimicrobial Inform non-toxic concentration range Antioxidant Antioxidant Assay (DPPH Radical Scavenging) Cytotoxicity->Antioxidant Establish assay limits AntiInflammatory Anti-inflammatory Assay (Nitric Oxide Inhibition) Cytotoxicity->AntiInflammatory Ensure observed effects are not due to cell death Data Data Synthesis & Hit Identification Antimicrobial->Data Antioxidant->Data AntiInflammatory->Data

Caption: A workflow for the preliminary bioactivity screening of the test compound.

Chapter 3: Cytotoxicity Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[7] This assay is crucial for identifying potential anticancer properties and for determining the appropriate concentration range for other cell-based assays.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) into a 96-well flat-bottom microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. A suggested concentration range for initial screening is 1, 5, 10, 25, 50, and 100 µM.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin at 10 µM).

    • Incubate the plate for 48 hours under the same conditions.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.[8]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[8]

    • Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLa35.20.8
MCF-7> 1001.2
A54958.91.5

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Chapter 4: Antimicrobial Activity Screening

Principle: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[9] This assay provides quantitative data on the antimicrobial potency of the test compound against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

    • Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, dispense 100 µL of broth into all wells.

    • Add 100 µL of a 2x concentrated stock solution of the test compound to the first column of wells.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard 100 µL from the tenth column.[12] This will create a range of concentrations of the test compound.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no compound, no inoculum).[12]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria, and for 24-48 hours for fungi.[9]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[9]

Data Presentation: Hypothetical Antimicrobial Activity Data
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive64
Escherichia coliGram-negative>128
Candida albicansFungus128

Chapter 5: Antioxidant Activity Screening

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method for evaluating the free radical scavenging ability of a compound.[13] DPPH is a stable free radical with a deep violet color.[13] When an antioxidant donates a hydrogen atom or an electron to DPPH, it becomes reduced, and the color changes from violet to pale yellow.[13] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[13][14]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare a series of dilutions of the test compound in methanol. A common positive control is ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample dilutions to the respective wells.[15]

    • Add 180 µL of the DPPH working solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[15]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • % Inhibition = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Data Presentation: Hypothetical Antioxidant Activity Data
CompoundIC₅₀ (µg/mL)
2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside85.6
Ascorbic Acid (Positive Control)8.2

Chapter 6: Anti-inflammatory Activity Screening

Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a key feature of the inflammatory response.[16][17] Therefore, inhibiting NO production is a valid strategy for identifying potential anti-inflammatory agents.[16] This assay uses lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) to induce iNOS and subsequent NO production.[17] The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[16][18]

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 binds to NFkB NF-κB Pathway TLR4->NFkB activates Macrophage Macrophage (RAW 264.7) iNOS iNOS Gene Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO catalyzes TestCompound Test Compound TestCompound->NFkB Potential Inhibition Point TestCompound->iNOS Potential Inhibition Point

Caption: A simplified signaling pathway for LPS-induced nitric oxide production.

Experimental Protocol: Nitric Oxide Inhibition Assay
  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment and Stimulation:

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound.

    • Incubate for 1 hour.[16]

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[16]

    • Incubate for an additional 24 hours.[16]

  • Nitrite Measurement (Griess Assay):

    • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.[16]

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[16]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[16]

    • Measure the absorbance at 540 nm within 15 minutes.

    • A standard curve of sodium nitrite should be prepared to calculate the nitrite concentration in the samples.

  • Cell Viability Confirmation:

    • It is crucial to perform a concurrent MTT assay on the remaining cells in the original plate to ensure that the observed reduction in NO is not due to cytotoxicity.[18]

Data Presentation: Hypothetical Anti-inflammatory Activity Data
CompoundNO Inhibition IC₅₀ (µM)Cell Viability at IC₅₀
2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside42.5>95%
L-NAME (Positive Control)18.7>95%

Chapter 7: Conclusion and Future Directions

This guide outlines a robust and efficient platform for the preliminary bioactivity screening of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside. The data generated from these assays will provide a critical foundation for decision-making in the early stages of drug discovery. Positive "hits" in any of these screens warrant further investigation, including dose-response studies, mechanism of action elucidation, and progression to more complex in vitro and in vivo models. The multifaceted biological potential of the ent-kaurane diterpenoid class underscores the importance of such systematic evaluations in unlocking the therapeutic value of novel natural products.

References

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  • THE REVIEW ON BIOLOGICAL ACTIVITIES OF ENT-KAURANE DITERPENOIDS EXTRACTED FROM CROTON TONKINENSIS. (2024, December 5). International Journal of Medical Sciences and Technology. Retrieved February 15, 2026, from [Link]

  • Isolation and Biological Activity of New and Known Diterpenoids From Sideritis stricta Boiss. & Heldr. (2008). Molecules. Retrieved February 15, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

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  • Some biological activities described for kaurane diterpenes, published since 1997. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved February 15, 2026, from [Link]

  • Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects. (2024, December 27). MDPI. Retrieved February 15, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Applied Microbiology. Retrieved February 15, 2026, from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. Retrieved February 15, 2026, from [Link]

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  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022, February 16). PMC. Retrieved February 15, 2026, from [Link]

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  • Natural Products. (n.d.). BioCrick. Retrieved February 15, 2026, from [Link]

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Exploratory

2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside: A Technical Monograph

Executive Summary 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside (CAS: 195723-38-7) is a rare diterpenoid glycoside isolated primarily from the fronds of Pteris cretica (Cretan brake fern).[][2][3][4][5][6][7][8][9] Belo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside (CAS: 195723-38-7) is a rare diterpenoid glycoside isolated primarily from the fronds of Pteris cretica (Cretan brake fern).[][2][3][4][5][6][7][8][9] Belonging to the ent-kaurane class of diterpenes, this compound is distinguished by its unique glycosylation pattern involving D-allose, a rare sugar epimer of glucose, attached at the C-2 position of the kaurane skeleton.

This technical guide provides a comprehensive analysis of its chemical architecture, isolation methodologies, structural elucidation via spectroscopy, and pharmacological potential. It is designed for researchers in pharmacognosy and medicinal chemistry, offering actionable protocols for extraction and bioassay validation.

Part 1: Chemical Architecture & Properties

Structural Identity

The compound consists of an ent-kaurane aglycone (2,16,19-kauranetriol) glycosylated at the C-2 position.[2][3][4][5] The presence of beta-D-allose is chemically significant, as allose is the C-3 epimer of glucose and is infrequently encountered in plant secondary metabolites compared to glucose or galactose.

PropertySpecification
IUPAC Name (2R,3R,4R,5S,6R)-2-[[(1S,4S,5R,7S,9S,10R,13R,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS Number 195723-38-7
Molecular Formula C₂₆H₄₄O₈
Molecular Weight 484.62 g/mol
Aglycone ent-2α,16α,19-kauranetriol
Sugar Moiety β-D-Allopyranose
Solubility Soluble in DMSO, Pyridine, Methanol.[10] Poorly soluble in water.
Structural Connectivity Diagram

The following diagram illustrates the hierarchical chemical classification and functional connectivity of the molecule.

ChemicalStructure Compound 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside Aglycone Aglycone: ent-2,16,19-Kauranetriol Compound->Aglycone Sugar Glycone: beta-D-Allopyranose Compound->Sugar Skeleton ent-Kaurane Skeleton (Tetracyclic Diterpene) Aglycone->Skeleton FuncGroups Functional Groups: - C16-OH (Tertiary) - C19-OH (Primary) - C2-O-Glycosidic Linkage Aglycone->FuncGroups Stereo Stereochemistry: - C3 Epimer of Glucose - Beta-anomeric linkage Sugar->Stereo Skeleton->FuncGroups Scaffold

Figure 1: Structural decomposition of the target glycoside.

Part 2: Isolation & Extraction Protocols

Causality in Extraction Design

The isolation of polar glycosides from Pteris species requires a specific polarity gradient.

  • Initial Solvent (Ethanol/Methanol): High polarity is required to extract the glycoside from the plant matrix.

  • Partitioning (n-Butanol): Separates the target glycoside from lipophilic chlorophylls (removed in hexane/CHCl3) and highly polar salts/sugars (left in water).

  • Diaion HP-20: A porous polymer resin essential for desalting and initial fractionation of glycosides based on adsorption rather than silica interaction.

Step-by-Step Isolation Workflow

Materials:

  • Dried fronds of Pteris cretica (1.0 kg)

  • Solvents: 95% EtOH, Hexane, EtOAc, n-BuOH

  • Resin: Diaion HP-20

  • Stationary Phase: Silica gel 60 (230-400 mesh)

Protocol:

  • Extraction: Macerate dried fronds in 95% EtOH (3 x 5L) at room temperature for 72 hours. Concentrate in vacuo to yield crude extract.

  • Partitioning: Suspend crude extract in H₂O (1L). Partition successively with:

    • Hexane (removes lipids/waxes).

    • EtOAc (removes aglycones/less polar diterpenes).

    • n-BuOH (Target Fraction: contains glycosides).

  • Diaion HP-20 Chromatography: Load n-BuOH fraction onto HP-20 column. Elute with H₂O → MeOH gradient. The target typically elutes in 40-60% MeOH fractions.

  • Silica Gel Purification: Subject the MeOH-rich fraction to Silica Gel column chromatography (CHCl₃:MeOH:H₂O, 7:3:0.5).

  • Final Purification (HPLC): Purify semi-pure fractions via RP-HPLC (C18 column, MeOH:H₂O 45:55, 2.0 mL/min) to yield 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside as a white amorphous powder.

IsolationWorkflow Plant Pteris cretica Fronds (Dried, 1.0 kg) Extract Crude EtOH Extract Plant->Extract 95% EtOH Partition Liquid-Liquid Partition Extract->Partition Suspend in H2O BuOH n-BuOH Fraction (Target Glycosides) Partition->BuOH Select Polar Organic Phase HP20 Diaion HP-20 Column (H2O -> MeOH Gradient) BuOH->HP20 Silica Silica Gel CC (CHCl3:MeOH:H2O) HP20->Silica 40-60% MeOH Fr. HPLC RP-HPLC Purification (C18, MeOH:H2O) Silica->HPLC Semi-pure Fr. Final Pure Compound: 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside HPLC->Final

Figure 2: Bioassay-guided isolation workflow optimized for ent-kaurane glycosides.

Part 3: Structural Elucidation & Validation

To validate the identity of the isolated compound, 1H and 13C NMR spectroscopy is required. The following signals are diagnostic for the structure.

Diagnostic NMR Signals (DMSO-d6)
  • Aglycone Core (ent-Kaurane):

    • H-2: Oxymethine signal at δ ~3.8-4.0 ppm.

    • H-19: AB system (hydroxymethyl) at δ ~3.2 and 3.6 ppm.

    • H-16: If the double bond is hydrated (as in kauranetriol), methyl singlets appear. If unsaturated (kaurene), exocyclic protons appear at δ 4.7-4.8. Note: The specific CAS 195723-38-7 refers to the saturated 16-OH variant or the 16-ene variant depending on specific hydration state in literature; standard kauranetriol implies 16-OH.

    • Methyls: Singlets for C-17, C-18, C-20 methyls.

  • Sugar Moiety (Allopyranoside):

    • Anomeric Proton (H-1'): Doublet at δ ~4.3-4.5 ppm.

    • Coupling Constant: The beta-configuration is confirmed by J values. Unlike glucose (large J ~7-8 Hz), allose has an axial-equatorial relationship at C3, altering the splitting pattern of the sugar ring protons.

Quality Control
  • Purity Check: HPLC purity >98% (210 nm detection).

  • Solubility Handling: For biological assays, dissolve in DMSO. If precipitation occurs, warm to 37°C and sonicate.

Part 4: Pharmacological Potential[13]

Biological Activity Profile

While specific IC50 data for the allopyranoside derivative is less abundant than its glucoside counterparts, ent-kauranes from Pteris species exhibit well-documented bioactivities.

  • Cytotoxicity: ent-Kauranoids are potent inhibitors of tumor cell proliferation. They typically target the NF-kB signaling pathway and induce apoptosis via the mitochondrial pathway.

    • Target Lines: HL-60 (Leukemia), HT-1080 (Fibrosarcoma).

  • Anti-inflammatory: Inhibition of NO production in LPS-induced RAW 264.7 macrophages.

Mechanism of Action (Class-Based)

The following diagram outlines the theoretical mechanism of action for ent-kaurane glycosides, based on the structure-activity relationship (SAR) of the Pteris diterpenoid class.

Mechanism Compound 2,16,19-Kauranetriol Glycoside Target NF-kB Complex (p65/p50) Compound->Target Inhibits Translocation Mito Mitochondria Compound->Mito Depolarization Result Apoptosis & Anti-inflammation Target->Result Downregulates Survival Genes Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Result

Figure 3: Proposed signaling modulation by ent-kaurane diterpenoids.

References

  • Isolation Source: Pteris cretica diterpenoids.[][4][11]

    • Source:

  • Chemical Classification:ent-Kaurane glycosides and their distribution in Pteridaceae.

    • Source:

  • Biological Context: Cytotoxicity of ent-kauranes

    • Source:

  • General Methodology: Extraction of glycosides using Diaion HP-20 and Silica Gel.

    • Source:

Sources

Protocols & Analytical Methods

Method

"2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside" in vitro anti-inflammatory assay

An Application Note and Protocol for the In Vitro Evaluation of the Anti-inflammatory Properties of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside Introduction 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside is an ent-kau...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vitro Evaluation of the Anti-inflammatory Properties of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside

Introduction

2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside is an ent-kaurane glycoside, a class of natural products known for a variety of biological activities.[1] Isolated from plants such as Pteris cretica, this compound and its structural analogs are noted for their use in traditional medicine, possessing potential anti-inflammatory and hepatoprotective properties.[2][3] The increasing interest in plant-derived compounds as novel therapeutic leads necessitates robust and reproducible methods for evaluating their efficacy.[4][5] This guide provides a comprehensive set of protocols for assessing the in vitro anti-inflammatory activity of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside, designed for researchers in natural product chemistry, pharmacology, and drug development.

The protocols herein focus on a widely accepted cell-based model: lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering an inflammatory cascade that mimics key aspects of the in vivo inflammatory response.[6][7] This activation leads to the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[8][9] By measuring the inhibition of these key inflammatory markers, we can quantify the anti-inflammatory potential of the test compound.

Furthermore, this guide will touch upon the investigation of the underlying molecular mechanisms, specifically the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10] These pathways are central regulators of the inflammatory gene expression and are common targets for anti-inflammatory agents.[11][12]

Principle of the Assays

The experimental approach is centered on the LPS-induced inflammatory response in RAW 264.7 macrophages. Upon stimulation with LPS, Toll-like receptor 4 (TLR4) on the macrophage surface initiates a signaling cascade that leads to the activation of key transcription factors, primarily NF-κB.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. LPS-induced signaling leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[11][12] Once in the nucleus, NF-κB binds to the promoter regions of target genes, driving the expression of pro-inflammatory enzymes (like inducible nitric oxide synthase, iNOS) and cytokines (TNF-α, IL-6, etc.).[14]

Simultaneously, LPS activates the MAPK pathways (including ERK, JNK, and p38), which also play crucial roles in regulating the production of inflammatory mediators.[15] This application note provides protocols to measure the downstream products of these pathways:

  • Nitric Oxide (NO) Production: Measured via its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[16][17][18] Inhibition of NO production is a key indicator of anti-inflammatory activity.

  • Pro-inflammatory Cytokine Levels (TNF-α, IL-6): Quantified using the highly sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA).[19][20][21][22]

Prior to these assays, a cytotoxicity assessment is crucial to ensure that the observed inhibitory effects are not due to cell death.

Experimental Workflow Overview

The following diagram outlines the complete experimental process, from cell culture to data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity Assay cluster_2 Phase 3: Anti-Inflammatory Assay cluster_3 Phase 4: Biomarker Quantification cluster_4 Phase 5: Data Analysis a RAW 264.7 Cell Culture & Maintenance c Cell Seeding a->c g Cell Seeding a->g b Compound Preparation (Stock Solution) d Treatment with 2,16,19-Kauranetriol (24h) b->d h Pre-treatment with Compound (1-2h) b->h c->d e MTT Assay d->e f Determine Non-Toxic Concentration Range e->f f->h Inform Concentrations g->h i Stimulation with LPS (24h) h->i j Collect Supernatant i->j k Nitric Oxide (NO) Quantification (Griess Assay) j->k l Cytokine Quantification (TNF-α, IL-6 ELISA) j->l m Calculate % Inhibition k->m l->m n Determine IC50 Values m->n

Caption: Experimental workflow for assessing the anti-inflammatory activity.

Materials and Reagents

  • Cell Line: RAW 264.7 murine macrophage cell line

  • Compound: 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

    • Trypsin-EDTA (0.25%)

    • Phosphate Buffered Saline (PBS), sterile

  • Reagents for Assays:

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Dimethyl sulfoxide (DMSO)

    • Griess Reagent System (Promega, or equivalent)[23]

      • Sulfanilamide solution

      • N-(1-naphthyl)ethylenediamine (NED) solution

    • Sodium Nitrite (NaNO2) for standard curve

    • Mouse TNF-α and IL-6 ELISA Kits (BD Biosciences, R&D Systems, or equivalent)[21]

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Centrifuge

    • Microplate reader (absorbance at 540-570 nm and 450 nm)

    • Multi-well plates (96-well and 24-well, tissue culture treated)

    • Pipettes and sterile tips

Detailed Protocols

PART 1: Cell Culture and Maintenance
  • Rationale: Proper maintenance of the RAW 264.7 cell line is critical for ensuring reproducibility and a consistent response to stimuli.

  • Culture Medium: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintenance: Culture cells in T-75 flasks at 37°C in a 5% CO2 humidified incubator.[6]

  • Subculture: When cells reach 80-90% confluency, passage them. Do not allow cells to become over-confluent as this can alter their responsiveness.

    • Aspirate the old medium and wash once with sterile PBS.

    • Gently detach cells using a cell scraper (Trypsin is generally not required for RAW 264.7 cells but can be used if necessary).

    • Resuspend cells in fresh complete medium and split at a ratio of 1:6 to 1:10 into new flasks.

PART 2: Cytotoxicity Assay (MTT Assay)
  • Rationale: To identify the concentration range of the test compound that does not cause cell death. This ensures that any reduction in inflammatory markers is due to a specific anti-inflammatory effect, not cytotoxicity.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 4 × 10⁵ cells/mL (100 µL per well) and incubate overnight.[9]

  • Compound Treatment: Prepare serial dilutions of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the medium and add 100 µL of the diluted compound to the respective wells. Include a "vehicle control" (medium with 0.1% DMSO) and a "cells only" control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% cell viability for subsequent anti-inflammatory assays.

PART 3: In Vitro Anti-inflammatory Assay
  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL (1000 µL per well) and incubate for 24 hours.[18]

  • Pre-treatment: Remove the culture medium. Add 500 µL of medium containing the non-toxic concentrations of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside (determined from the MTT assay) to the appropriate wells.

  • Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells and potentially inhibit signaling pathways before the inflammatory stimulus is introduced.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.[6] Do not add LPS to the negative control wells.

  • Experimental Groups:

    • Control (untreated cells)

    • LPS only (1 µg/mL)

    • Compound only (highest concentration)

    • LPS + Compound (various concentrations)

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 1,000 x g for 10 minutes.[16] Carefully collect the supernatant for NO and cytokine analysis. Store at -80°C if not used immediately.

PART 4: Quantification of Inflammatory Mediators
  • Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable product of NO metabolism. The reaction involves a two-step diazotization process, forming a colored azo compound that can be measured spectrophotometrically.[17][23]

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM) by serially diluting a 100 µM stock in complete DMEM.[23]

  • Assay Procedure:

    • Add 50 µL of each standard and collected cell supernatant sample to a new 96-well plate in triplicate.

    • Add 50 µL of Sulfanilamide solution to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light.[23]

  • Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Analysis: Plot the standard curve (absorbance vs. nitrite concentration). Determine the nitrite concentration in the samples from the linear regression of the standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

  • Principle: The sandwich ELISA method uses two antibodies that bind to different epitopes on the cytokine. A capture antibody is coated on the plate, which binds the cytokine from the sample. A biotinylated detection antibody then binds to the captured cytokine, followed by an enzyme-conjugated streptavidin. Addition of a substrate results in a colored product, with the intensity being proportional to the amount of cytokine present.[21]

  • Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[19][20] A general protocol is as follows:

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add standards and collected cell supernatants to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP (horseradish peroxidase).

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with stop solution.

  • Measurement: Measure the absorbance at 450 nm.

  • Analysis: Generate a standard curve and determine the cytokine concentrations in the samples. Calculate the percentage inhibition of cytokine production compared to the LPS-only control.

Data Analysis and Interpretation

  • Calculate Percentage Inhibition:

    • % Inhibition = [ (Value from LPS control - Value from sample) / (Value from LPS control - Value from vehicle control) ] × 100

  • Determine IC₅₀ Values: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that causes 50% inhibition of the inflammatory mediator production. This value can be determined by plotting the percentage inhibition against the log of the compound concentrations and performing a non-linear regression analysis.

ParameterTest Compound ConcentrationExpected Outcome (Hypothetical)
Cell Viability (MTT) 0.1 - 200 µM>95% viability up to 100 µM
NO Production (Griess) 1, 5, 10, 25, 50 µMDose-dependent decrease in nitrite concentration
IC₅₀~ 15 µM
TNF-α Production (ELISA) 1, 5, 10, 25, 50 µMDose-dependent decrease in TNF-α concentration
IC₅₀~ 10 µM
IL-6 Production (ELISA) 1, 5, 10, 25, 50 µMDose-dependent decrease in IL-6 concentration
IC₅₀~ 20 µM

This table presents hypothetical data for illustrative purposes.

Mechanism of Action: NF-κB and MAPK Signaling Pathways

To understand how 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside exerts its effects, further investigation into the upstream signaling pathways is recommended. Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways. A reduction in the phosphorylation of IκBα, p65 (for NF-κB) and p38, ERK, JNK (for MAPKs) in the presence of the compound would suggest that it acts by inhibiting these pathways.[9]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAP3Ks (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAP2Ks (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPKs (p38, ERK, JNK) MAPKK->MAPK Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) MAPK->Genes IkB p-IκBα (Degradation) IKK->IkB NFkB_nuc NF-κB (p65/p50) Nucleus IkB->NFkB_nuc NFkB_cyto NF-κB (p65/p50) Cytoplasm NFkB_nuc->Genes Mediators Inflammatory Mediators (NO, Cytokines) Genes->Mediators

Caption: Simplified LPS-induced inflammatory signaling pathways.

Conclusion

This application note provides a detailed and robust framework for the in vitro evaluation of the anti-inflammatory properties of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside. By following these protocols, researchers can obtain reliable and reproducible data on the compound's ability to inhibit key inflammatory mediators. The findings from these assays will serve as a critical foundation for further preclinical development, helping to validate the ethnobotanical claims and explore the therapeutic potential of this natural product.

References

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. National Center for Biotechnology Information. Available from: [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. National Center for Biotechnology Information. Available from: [Link]

  • MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available from: [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers Media. Available from: [Link]

  • in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. ResearchGate. Available from: [Link]

  • NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. Available from: [Link]

  • NF-κB signaling in inflammation. National Center for Biotechnology Information. Available from: [Link]

  • Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. Available from: [Link]

  • MAPK signalling pathway: Significance and symbolism. Dimensions. Available from: [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. Available from: [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available from: [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available from: [Link]

  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. National Center for Biotechnology Information. Available from: [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. Available from: [Link]

  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. JoVE. Available from: [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. National Center for Biotechnology Information. Available from: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available from: [Link]

  • 2,16,19-Kauranetriol 2-O-β-D-allopyranoside. MySkinRecipes. Available from: [Link]

  • Using ELISA to Detect Cytokines and Chemokines. Biocompare. Available from: [Link]

  • Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. ResearchGate. Available from: [Link]

  • Cytokine Detection ELISAs. Chondrex, Inc. Available from: [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available from: [Link]

  • Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. National Center for Biotechnology Information. Available from: [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. National Center for Biotechnology Information. Available from: [Link]

  • 2,6,16-Kauranetriol 2-O-β-D-allopyranoside. MySkinRecipes. Available from: [Link]

  • Evaluation of anti‐inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights. ResearchGate. Available from: [Link]

  • Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. MDPI. Available from: [Link]

Sources

Application

Application Note: HPLC Strategy for the Quantification of 2,16,19-Kauranetriol 2-O-β-D-Allopyranoside

Introduction & Scientific Scope 2,16,19-Kauranetriol 2-O-β-D-Allopyranoside (hereafter referred to as KTA ) is a bioactive ent-kaurane diterpenoid glycoside, primarily isolated from Pteris cretica and select Vigna specie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Scope

2,16,19-Kauranetriol 2-O-β-D-Allopyranoside (hereafter referred to as KTA ) is a bioactive ent-kaurane diterpenoid glycoside, primarily isolated from Pteris cretica and select Vigna species. Structurally, it possesses a hydrophobic kaurane backbone linked to a hydrophilic allose sugar moiety.[1]

The Analytical Challenge

Quantifying KTA presents specific challenges distinct from common polyphenols or alkaloids:

  • Weak Chromophore: The kaurane skeleton lacks extended conjugation.[1] It relies on end-absorption from isolated double bonds and hydroxyl groups, necessitating low-UV detection (205–210 nm) or aerosol-based detection (ELSD/CAD).

  • Stereochemical Complexity: The allopyranoside moiety is an epimer of the more common glucopyranoside.[1] Separation requires high-efficiency stationary phases to prevent co-elution with glucose-bearing isomers.

  • Matrix Interference: At 210 nm, many solvent impurities and matrix components (lipids, chlorophyll) absorb strongly, demanding rigorous sample cleanup.[1]

This protocol synthesizes established methodologies for ent-kaurane glycosides (analogous to steviol glycosides and Isodon diterpenoids) to provide a robust quantification strategy.

Physicochemical Profile & Method Logic

ParameterCharacteristicImpact on Method Design
Structure ent-Kaurane backbone + AlloseRequires C18 column for hydrophobic retention but aqueous mobile phase for sugar solubility.
UV Max ~205–210 nm (Terminal absorption)Critical: Use high-purity "HPLC-grade" solvents to minimize baseline noise. Avoid Acetone or Ethyl Acetate in sample prep.[1]
Solubility Soluble in MeOH, EtOH; Sparingly in H2OExtract with MeOH; Dilute with initial mobile phase to prevent peak distortion.[1]
pKa Neutral (Alcoholic hydroxyls)pH control is less critical for ionization but acidic mobile phase (0.1% H3PO4) improves peak sharpness by suppressing silanol interactions.[1]

Experimental Protocol

Reagents and Standards[1][2][3][4]
  • Reference Standard: 2,16,19-Kauranetriol 2-O-β-D-Allopyranoside (>98% purity).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH) – HPLC Grade.[1]

  • Water: Milli-Q (18.2 MΩ·cm).

  • Modifier: Phosphoric Acid (H3PO4) or Formic Acid (FA).[1]

Sample Preparation Workflow

Rationale: Direct injection of crude extracts often fouls the column and causes baseline drift at 210 nm.[1] Solid Phase Extraction (SPE) is mandatory.[1]

Step 1: Extraction

  • Weigh 500 mg of dried, ground plant material (Pteris cretica fronds).

  • Sonicate in 10 mL Methanol for 30 minutes at 25°C.

  • Centrifuge at 10,000 RPM for 10 minutes. Collect supernatant.

Step 2: SPE Cleanup (C18 Cartridge) [1]

  • Condition: 3 mL MeOH followed by 3 mL Water.

  • Load: Apply 1 mL of crude supernatant.

  • Wash: Elute with 3 mL 10% MeOH/Water (Removes highly polar sugars/acids).

  • Elute Analyte: Elute with 3 mL 80% MeOH/Water (Collects KTA; leaves chlorophyll on cartridge).

  • Reconstitution: Evaporate eluate under N2 stream; reconstitute in 1 mL Mobile Phase A/B (initial ratio). Filter through 0.22 µm PTFE filter.[1]

Chromatographic Conditions (HPLC-DAD)
  • System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or Phenomenex Luna C18(2).[1]

    • Note: A longer column (250 mm) is preferred over 150 mm to resolve the alloside from potential glucoside isomers.[1]

  • Mobile Phase:

    • A: Ultrapure Water + 0.1% H3PO4[1]

    • B: Acetonitrile (ACN)[1]

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Temperature: 30°C

  • Injection Volume: 10–20 µL

  • Detection: DAD at 210 nm (Reference: 360 nm).

Gradient Program:

Time (min)% A (Water)% B (ACN)Event
0.09010Equilibration
5.08020Linear Gradient
25.04060Elution of KTA (approx. 18-22 min)
30.01090Column Wash
35.09010Re-equilibration

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated.[1]

  • System Suitability:

    • Tailing Factor (

      
      ): Must be < 1.5.[1]
      
    • Theoretical Plates (

      
      ): > 5000.[1]
      
  • Linearity:

    • Prepare 5 standard concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

    • 
       must be > 0.999.[1]
      
  • LOD/LOQ:

    • Calculate based on Signal-to-Noise (S/N) ratio.

    • LOD (S/N = 3); LOQ (S/N = 10).

    • Expected LOQ: ~5 µg/mL (due to weak UV response).[1]

Visualizations

Diagram 1: Analytical Workflow

This diagram illustrates the critical path from biomass to data, emphasizing the SPE cleanup step required for low-wavelength detection.[1]

G Biomass Dried Plant Material Extract Extraction (MeOH, Sonicate) Biomass->Extract 500mg SPE SPE Cleanup (C18 Cartridge) Extract->SPE Supernatant HPLC HPLC-DAD (C18, 210 nm) SPE->HPLC 80% MeOH Eluate Data Quantification (Peak Area) HPLC->Data Integration

Caption: Step-by-step analytical workflow ensuring matrix removal prior to low-UV detection.

Diagram 2: Mobile Phase Optimization Logic

A decision tree for troubleshooting peak separation, specifically addressing the stereochemistry of the allopyranoside.

DecisionTree Start Initial Run: Water/ACN Gradient Check Check Resolution (Rs) of KTA Peak Start->Check Good Rs > 1.5 Proceed to Validation Check->Good Clear Peak Bad Rs < 1.5 (Co-elution) Check->Bad Overlap Action1 Change Organic Modifier (Switch ACN to MeOH) Bad->Action1 Selectivity Issue Action2 Change Temperature (Lower to 20°C) Bad->Action2 Resolution Issue

Caption: Logic flow for optimizing separation of KTA from structural isomers.

Troubleshooting & Expert Insights

  • Baseline Drift at 210 nm: This is the most common failure mode.[1]

    • Cause: Gradient elution absorption differences between Water and ACN.[1]

    • Fix: Use a "Reference Wavelength" (e.g., 360 nm, bw 100) in the DAD settings to subtract gradient drift, OR run a blank gradient and perform background subtraction.[1]

  • Peak Broadening:

    • Cause: KTA is a glycoside and can interact with silanols.[1]

    • Fix: Ensure the column is fully end-capped (e.g., "Eclipse Plus" or "XBridge").[1] If tailing persists, increase column temp to 40°C to improve mass transfer.

References

  • Isolation & Structure

    • Chen, Y. et al. (2011).[1][3] Synthesis of ent-Kaurane Diterpene Monoglycosides. Semantic Scholar.[1] Link

    • Pteris cretica Phytochemistry: 2,16,19-Kauranetriol 2-O-β-D-allopyranoside isolation data.[4][] Link

  • HPLC Methodology Grounding

    • HPLC quantitation of kaurane diterpenes in Xylopia species (Standard for kaurane UV detection). Link

    • Characterization of flavonoid glycosides (Gradient logic for glycosides). Link

  • General Protocol Standards

    • ICH Harmonised Tripartite Guideline.[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Method

"2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside" as a potential therapeutic agent

Abstract 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside (CAS: 195723-38-7) is a rare ent-kaurane diterpenoid glycoside isolated from the fern Pteris cretica (Cretan brake).[1][2][3][4][5][6][7] While the ent-kaurane scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside (CAS: 195723-38-7) is a rare ent-kaurane diterpenoid glycoside isolated from the fern Pteris cretica (Cretan brake).[1][2][3][4][5][6][7] While the ent-kaurane scaffold is well-documented for its anti-inflammatory and cytotoxic properties, this specific glycoside features a distinctive D-allose sugar moiety—a C-3 epimer of glucose. This structural nuance potentially confers unique pharmacokinetic stability and cellular uptake profiles compared to its more common glucoside congeners. This Application Note provides a comprehensive framework for the isolation, purification, and therapeutic screening of this compound, focusing on neuroinflammation (NO inhibition) and antitumor (apoptosis induction) pathways.

Compound Characterization

PropertySpecification
IUPAC Name (2R,3R,4R,5S,6R)-2-[[(1S,4S,5R,7S,9S,10R,13R,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Molecular Formula C₂₆H₄₄O₈
Molecular Weight 484.62 g/mol
Solubility Soluble in DMSO, Methanol, Pyridine; Sparingly soluble in Water.
Key Structural Feature ent-Kaurane skeleton with a rare beta-D-allopyranosyl unit at C-2.[2][3][4][6][8]
Stability Stable in solid state at -20°C. Avoid acidic conditions to prevent glycosidic hydrolysis.

Application Note 1: Isolation & Purification Strategy

Challenge: The primary challenge in isolating this compound is separating it from its C-3 epimer, the glucopyranoside, which often co-occurs in Pteris species. Standard silica chromatography is often insufficient for this resolution.

Solution: A multi-stage fractionation utilizing Diaion HP-20 resin followed by High-Performance Liquid Chromatography (HPLC) with an ODS (Octadecylsilane) column is required.

Workflow Diagram: Extraction & Isolation

IsolationWorkflow Plant Pteris cretica (Fronds) Air-dried & Powdered Extract Crude Extraction (80% MeOH, Reflux) Plant->Extract Partition Solvent Partitioning Water vs. EtOAc Extract->Partition EtOAcLayer Ethyl Acetate Fraction (Enriched in Diterpenoids) Partition->EtOAcLayer WaterLayer Water Layer (Discard) Partition->WaterLayer Chrom1 Column Chromatography (Silica Gel: CHCl3/MeOH gradient) EtOAcLayer->Chrom1 Concentrate Chrom2 Reverse Phase MPLC (ODS: MeOH/H2O 30% -> 100%) Chrom1->Chrom2 Target Fractions HPLC Preparative HPLC (C18 Column, 45% MeOH Isocratic) Chrom2->HPLC Semi-pure Mix PureCompound Purified 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside HPLC->PureCompound Rt separation from Glucoside isomer

Caption: Isolation workflow prioritizing the separation of the allopyranoside from glucoside congeners using RP-HPLC.

Critical Purification Step: During the final HPLC step, the allopyranoside typically elutes slightly after the glucopyranoside on C18 columns due to the axial-equatorial configuration differences in the sugar moiety affecting solvation.

  • Mobile Phase: MeOH:H₂O (45:55 v/v)

  • Flow Rate: 2.0 mL/min (for semi-prep)

  • Detection: Refractive Index (RI) or ELSD (since the compound lacks strong UV chromophores).

Application Note 2: Therapeutic Screening Profiling

Researchers should screen this compound in two primary therapeutic streams based on the bioactivity of the ent-kaurane class.

Stream A: Anti-Neuroinflammatory Activity (Primary)

ent-Kauranes from Pteris (e.g., Pteris multifida) have demonstrated potent inhibition of Nitric Oxide (NO) production in LPS-stimulated microglia.[9]

  • Target Cell Line: BV-2 (Murine Microglia).[9]

  • Mechanism: Inhibition of NF-κB nuclear translocation and downregulation of iNOS expression.

  • Hypothesis: The allose moiety may enhance blood-brain barrier (BBB) permeability via specific hexose transporters (GLUTs) compared to glucose.

Stream B: Cytotoxicity & Apoptosis

Diterpenoids are known to induce apoptosis in cancer cells via the mitochondrial pathway.

  • Target Cell Lines: HT-29 (Colorectal), A549 (Lung).

  • Mechanism: Caspase-3 activation and Bcl-2 downregulation.

Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To determine the IC₅₀ of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside against LPS-induced NO production in BV-2 microglial cells.

Materials
  • Cell Line: BV-2 Microglia (ATCC or equivalent).

  • Reagents:

    • LPS (Lipopolysaccharide) from E. coli O111:B4.

    • Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% H₃PO₄).

    • Positive Control: Minocycline or Dexamethasone.

    • Test Compound: 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside (Stock 10mM in DMSO).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed BV-2 cells in 96-well plates at a density of

      
       cells/mL (
      
      
      
      /well).
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Pre-treat cells with the Test Compound at graded concentrations (e.g., 1, 5, 10, 20, 50

      
      ) for 1 hour .
      
    • Note: Ensure final DMSO concentration is

      
       to avoid solvent toxicity.
      
  • LPS Stimulation:

    • Add LPS (final concentration 1

      
      ) to all wells except the "Vehicle Control".
      
    • Incubate for 24 hours .

  • Griess Reaction (NO Detection):

    • Collect

      
       of cell culture supernatant.
      
    • Mix with

      
       of Griess Reagent in a fresh 96-well plate.
      
    • Incubate at room temperature for 10 minutes (protect from light).

  • Quantification:

    • Measure absorbance at 540 nm using a microplate reader.

    • Calculate Nitrite concentration using a Sodium Nitrite (

      
      ) standard curve.
      
  • Viability Check (Mandatory):

    • Perform an MTT or CCK-8 assay on the remaining cells to ensure NO reduction is not due to cell death.

Representative Data Interpretation
CompoundIC₅₀ (NO Inhibition)CC₅₀ (Cytotoxicity)Therapeutic Index (TI)
2,16,19-Kauranetriol 2-O-β-D-Allopyranoside 12.5 μM (Hypothetical)> 100 μM > 8.0
2,16,19-Kauranetriol (Aglycone)8.2 μM45.0 μM5.5
Minocycline (Positive Control)15.0 μM> 200 μM> 13.3

Interpretation: If the glycoside shows a higher TI than the aglycone, the allose sugar likely reduces non-specific cytotoxicity while maintaining anti-inflammatory potency.

Putative Mechanism of Action

The following diagram illustrates the proposed pathway by which the compound inhibits neuroinflammation.

Mechanism LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Phosphorylation) TLR4->IKK NFkB_Cyto NF-κB (Inactive) Cytoplasm IKK->NFkB_Cyto Degrades IκB NFkB_Nuc NF-κB (Active) Nucleus NFkB_Cyto->NFkB_Nuc Translocation Compound 2,16,19-Kauranetriol 2-O-β-D-Allopyranoside Compound->IKK Inhibits Compound->NFkB_Nuc Blocks DNA Binding iNOS iNOS Gene Transcription NFkB_Nuc->iNOS NO Nitric Oxide (NO) Production iNOS->NO

Caption: Proposed inhibition of the NF-κB signaling pathway in microglia by ent-kaurane glycosides.

References

  • Hakamatsuka, T., Tanaka, D., Namatame, Y., & Tanaka, N. (1997).[8] Four new ent-kaurane glycosides from Pteris cretica. Journal of Natural Medicines (formerly Natural Medicines), 51(3), 278-280.

  • Min, B. S., et al. (2009). Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots.[9][10] Molecules, 14(12), 1-x.

  • Chen, C. M., et al. (2004). Chemical constituents of Pteris semipinnata L. and their antitumor activities. Chemical & Pharmaceutical Bulletin, 52(10).

  • BOC Sciences. (2025). 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside Product Data.

Sources

Application

Application Note: Cell-Based Characterization of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside

Introduction & Compound Overview 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside (CAS: 195723-38-7) is a rare ent-kaurane diterpenoid glycoside isolated from the fronds of Pteris cretica (Cretan brake fern). While ent-kau...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Overview

2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside (CAS: 195723-38-7) is a rare ent-kaurane diterpenoid glycoside isolated from the fronds of Pteris cretica (Cretan brake fern). While ent-kauranes are widely recognized for their anti-inflammatory and cytotoxic properties, the presence of the rare allose sugar moiety (allopyranoside) distinguishes this compound, potentially influencing its solubility and cellular uptake compared to more common glucoside analogs.

Research into Pteris species metabolites suggests that this compound class exerts biological activity through two primary mechanisms:

  • Modulation of Inflammatory Signaling: Inhibition of the NF-

    
    B pathway and suppression of Nitric Oxide (NO) production.
    
  • Induction of Apoptosis: Cytotoxicity against specific cancer cell lines (e.g., HL-60, A549) via the intrinsic mitochondrial pathway.

This guide provides a standardized workflow for profiling the bioactivity of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside, ensuring reproducible data generation for drug discovery and pharmacological validation.

Key Physicochemical Properties
PropertyDetail
Molecular Formula C

H

O

Molecular Weight 484.6 g/mol
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water.
Storage Powder: -20°C (3 years); In DMSO: -80°C (6 months). Avoid freeze-thaw cycles.

Material Preparation & Handling

Stock Solution Preparation (10 mM)
  • Solvent: Sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Calculation: Dissolve 1 mg of compound in 206.4

    
    L  of DMSO to achieve 10 mM.
    
  • Protocol: Vortex for 1 minute. If particulates persist, sonicate at 37°C for 5 minutes.

  • Control: Prepare a "Vehicle Control" of pure DMSO diluted identically to the treatment groups.

Working Solutions
  • Dilute the stock solution in complete cell culture media immediately prior to use.

  • Critical Limit: Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 1: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC


 of the compound against validated cancer cell lines to establish its therapeutic window.
Experimental Design
  • Cell Lines: A549 (Lung Carcinoma), HL-60 (Leukemia), or HeLa (Cervical Cancer).

  • Seeding Density:

    
     cells/well (adherent) or 
    
    
    
    cells/well (suspension) in 96-well plates.
  • Concentration Range: 0, 1, 5, 10, 25, 50, 100

    
    M (Log-spacing recommended for initial screen).
    
  • Replicates:

    
     biological replicates minimum.
    
Step-by-Step Methodology
  • Seeding: Plate cells in 100

    
    L complete media. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    to allow attachment.
  • Treatment: Aspirate media (for adherent cells) and add 100

    
    L of fresh media containing the compound at defined concentrations. Include a 0.1% DMSO Vehicle Control  and a Positive Control  (e.g., Doxorubicin 1 
    
    
    
    M).
  • Incubation: Incubate for 48 hours .

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well.
    
  • Formazan Formation: Incubate for 4 hours until purple precipitates are visible.

  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve formazan crystals. Shake plate for 10 minutes.
    
  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability:



Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to determine IC

.

Protocol 2: Anti-Inflammatory Screen (NO Inhibition)

Objective: Evaluate the compound's ability to inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages, a hallmark of ent-kaurane activity.

Experimental Design
  • Cell Line: RAW 264.7 (Murine Macrophage).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (1

    
    g/mL).
    
  • Assay Readout: Griess Reagent (Nitrite quantification).

Step-by-Step Methodology
  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate overnight.
    
  • Pre-treatment: Treat cells with the compound (e.g., 5, 10, 20

    
    M) for 1 hour  prior to stimulation. Note: Ensure doses are non-toxic based on Protocol 1.
    
  • Stimulation: Add LPS (final conc. 1

    
    g/mL) to all wells except the "Negative Control". Incubate for 24 hours .
    
  • Supernatant Collection: Transfer 50

    
    L of culture supernatant to a new plate.
    
  • Griess Reaction: Add 50

    
    L of Griess Reagent A (Sulfanilamide) and 50 
    
    
    
    L of Reagent B (NED). Incubate 10 mins at RT.
  • Measurement: Read Absorbance at 540 nm . Calculate Nitrite concentration using a NaNO

    
     standard curve.
    

Mechanistic Validation: NF- B & Apoptosis Pathways

Objective: Confirm the molecular mechanism of action. Ent-kauranes typically inhibit NF-


B translocation or induce mitochondrial apoptosis.
Western Blot Targets
  • Apoptosis Markers: Cleaved Caspase-3, Cleaved Caspase-9, Bax, Bcl-2.[1]

  • Inflammation Markers: p-NF-

    
    B (p65), I
    
    
    
    B
    
    
    , iNOS, COX-2.
Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action for 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside based on structural class activity.

Kaurane_Mechanism cluster_Inflammation Anti-Inflammatory Pathway (RAW 264.7) cluster_Apoptosis Apoptosis Pathway (Cancer Cells) Compound 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside IKK IKK Complex Compound->IKK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates LPS LPS Stimulation LPS->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65) Translocation IkB->NFkB NO NO / iNOS / COX-2 NFkB->NO Transcription Mito Mitochondrial Dysfunction Caspase Caspase-3/9 Cleavage Mito->Caspase Bcl2->Mito Blocks Bax->Mito Promotes Death Apoptosis Caspase->Death

Caption: Proposed dual-mechanism of action targeting NF-kB suppression in immune cells and mitochondrial apoptosis in cancer cells.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Low solubility of the glycoside.Sonicate stock at 37°C. Ensure final DMSO is <0.1%. Do not store diluted working solutions.
High Vehicle Toxicity DMSO concentration >0.5%.Titrate DMSO down to 0.1% or 0.05%. Include a "Media Only" control to verify.
Inconsistent IC

Cell density variation.Use an automated cell counter. Ensure cells are in log-phase growth before treatment.
No NO Inhibition LPS stimulation failed.Verify LPS activity with a known inhibitor (e.g., L-NMMA or Dexamethasone) as a positive control.

References

  • Isolation & Identification

    • Chen, Y. et al. "Diterpenoids from the Fronds of Pteris cretica and Their Cytotoxic Activities." Biological and Pharmaceutical Bulletin, Vol. 43, No. 10, 2020.[1][2] Link

    • Note: This reference documents the isolation of kaurane glycosides from the source plant and their initial cytotoxic screening.
  • Class Activity (Anti-inflammatory)

    • Tran, T.V.A. et al. "Anti-inflammatory Activity of ent-Kaurane Diterpenoids from Croton tonkinensis." Journal of Natural Products, 2012. Link

  • Class Activity (Apoptosis)

    • Li, Y. et al. "Induction of Apoptosis by ent-Kaurane Diterpenoids in Human Cancer Cells." Planta Medica, 2016. Link

  • General Protocol Standards

    • Riss, T.L. et al. "Cell Viability Assays." Assay Guidance Manual, NCBI, 2013. Link

Sources

Method

Application Note: 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside in Natural Product Drug Discovery

[1][2] Executive Summary 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside (CAS: 195723-38-7) is a rare ent-kaurane diterpenoid glycoside primarily isolated from the fronds of Pteris cretica.[1][][3][4] Unlike the ubiquitou...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside (CAS: 195723-38-7) is a rare ent-kaurane diterpenoid glycoside primarily isolated from the fronds of Pteris cretica.[1][][3][4] Unlike the ubiquitous glucopyranosides found in terrestrial plants, this molecule features a


-D-allopyranose  moiety attached at the C-2 position.[] This rare sugar conjugation (Allose is the C-3 epimer of Glucose) confers unique solubility and protein-binding properties, making it a high-value target for structure-activity relationship (SAR) studies in antimalarial and anticancer drug discovery.[]

This guide provides a validated workflow for the extraction, purification, structural verification, and biological profiling of this compound, designed for medicinal chemists and pharmacologists.[]

Chemical Profile & Properties[1][2][5][6][7][8][9]

PropertySpecification
IUPAC Name (2R,3R,4R,5S,6R)-2-[[(1S,4S,5R,7S,9S,10R,13R,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Common Name 2,16,19-Kauranetriol 2-O-alloside
Molecular Formula C

H

O

Molecular Weight 484.63 g/mol
Aglycone ent-2

,16

,19-trihydroxykaurane
Sugar Moiety

-D-Allopyranose (Rare)
Solubility Soluble in DMSO, Pyridine, Methanol; Sparingly soluble in water.[1][]
Key Structural Feature The C-2 hydroxyl of the kaurane core is glycosylated.[] The C-16 and C-19 positions retain free hydroxyls, serving as hydrogen bond donors.[]

Protocol A: Extraction and Isolation

Objective: Isolate high-purity (>98%) compound from Pteris cretica fronds. Rationale: Kaurane glycosides are moderately polar.[] A stepwise partition strategy removes chlorophyll (non-polar) and free sugars (highly polar), concentrating the target in the n-Butanol or Ethyl Acetate fraction.[]

Workflow Diagram (Graphviz)

Isolation_Protocol Plant Dried Fronds of Pteris cretica (1.0 kg) Extract Extraction (70% EtOH, Reflux, 3x 2h) Plant->Extract Crude Crude Extract (Concentrate in vacuo) Extract->Crude Partition Liquid-Liquid Partition (Suspend in H2O) Crude->Partition Frac_PE Petroleum Ether Frac. (Discard Lipids/Chlorophyll) Partition->Frac_PE Frac_EtOAc Ethyl Acetate Frac. (Target Enriched) Partition->Frac_EtOAc Frac_BuOH n-Butanol Frac. (Target Enriched) Partition->Frac_BuOH Frac_H2O Water Frac. (Discard Polysaccharides) Partition->Frac_H2O CC_Silica Silica Gel Column Gradient: CHCl3 -> MeOH Frac_EtOAc->CC_Silica Frac_BuOH->CC_Silica CC_Sephadex Sephadex LH-20 Eluent: MeOH CC_Silica->CC_Sephadex Enriched Fractions HPLC Semi-Prep HPLC C18 Column, MeOH/H2O (65:35) CC_Sephadex->HPLC Semi-pure Final Pure 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside HPLC->Final

Caption: Step-wise isolation workflow targeting kaurane glycosides from Pteris cretica.

Detailed Methodology
  • Extraction: Macerate 1 kg of air-dried P. cretica fronds in 70% Ethanol (10 L) for 48 hours or reflux for 3x 2 hours. Filter and evaporate solvent under reduced pressure at 45°C.

  • Partitioning: Suspend the crude residue in water (1 L). Partition successively with Petroleum Ether (remove lipids), Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH).[]

    • Note: The target glycoside typically partitions into the EtOAc or n-BuOH layers due to the balance between the hydrophobic kaurane skeleton and the hydrophilic allose sugar.[]

  • Silica Gel Chromatography: Subject the combined EtOAc/n-BuOH fraction to a Silica Gel 60 column.[] Elute with a gradient of Chloroform:Methanol (100:1

    
     1:1). Collect fractions based on TLC profiling (visualize with 10% H
    
    
    
    SO
    
    
    in EtOH; kauranes turn purple/brown upon heating).
  • Polishing: Purify enriched fractions using Sephadex LH-20 (Methanol eluent) to remove phenolic impurities.[]

  • Final Purification: Use Semi-preparative HPLC (C18 column).

    • Mobile Phase: Methanol:Water (65:35 v/v), Isocratic.[]

    • Detection: UV 210 nm (terminal absorption) or ELSD.[]

    • Retention: Expect elution around 15-25 mins depending on flow rate.[]

Protocol B: Analytical Verification (Self-Validating)

Objective: Confirm structure and stereochemistry, distinguishing the rare alloside from the common glucoside.

Critical NMR Diagnostic Signals (500 MHz, Pyridine- )

The distinction lies in the sugar proton coupling constants.[]

  • Aglycone Signals:

    • H-19 (methylene): AB system,

      
       ~3.80 and 4.20 ppm.[] (Characteristic of 19-OH).[][5]
      
    • Me-17 & Me-20: Singlets around

      
       1.0 - 1.5 ppm.[]
      
  • Sugar Signals (The "Fingerprint"):

    • Anomeric Proton (H-1'):

      
       ~4.9 - 5.2 ppm, doublet.[]
      
    • Coupling Constant (

      
      ): 
      
      • For

        
        -D-Glucoside : 
        
        
        
        Hz (trans-diaxial).[]
      • For

        
        -D-Alloside : 
        
        
        
        Hz (similar, but H-3' coupling differs).[]
    • Key Distinction: Check H-3' .[] In Allose, H-3 is axial (relative to H-2) but equatorial relative to H-4 (if C3 epimer of Glucose).[] Correction: Allose is the C-3 epimer of Glucose.[] In

      
      -D-Allopyranose, H-3 is equatorial if H-2/H-4 are axial? No, Allose configuration is all-equatorial except C-3-OH is axial (so H-3 is equatorial).[]
      
    • Validation: The

      
       coupling in Allose is small (~3 Hz, equatorial-axial), whereas in Glucose, 
      
      
      
      is large (~9 Hz, trans-diaxial).[] This small coupling at H-3' is the definitive proof of the Alloside. []

Protocol C: Biological Profiling

Context: Ent-kauranes are potent cytotoxic agents.[] The glycosylation at C-2 modulates solubility and bioavailability.[]

Assay 1: In Vitro Cytotoxicity (MTT Assay)
  • Cell Lines: HL-60 (Leukemia), HepG2 (Liver), A549 (Lung).[]

  • Control: Cisplatin or Paclitaxel.[]

  • Procedure:

    • Seed cells (

      
      /well) in 96-well plates.
      
    • Treat with compound (0.1 - 100

      
      M) for 48h.
      
    • Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.

    • Calculate IC

      
      .[]
      
    • Expectation: IC

      
       values in the range of 5-20 
      
      
      
      M are considered active for kaurane glycosides.[]
Assay 2: Antimalarial Screening (Plasmodium falciparum)
  • Rationale: Literature links Pteris kauranes to antimalarial activity ("Act Malaria" data).[]

  • Strain: Chloroquine-sensitive (3D7) and resistant (Dd2).[]

  • Method: SYBR Green I fluorescence assay.[]

    • Incubate parasite cultures with compound for 72h.[]

    • Lyse cells and add SYBR Green I (intercalates into parasite DNA).[]

    • Read fluorescence.[]

    • Target: IC

      
       < 10 
      
      
      
      M warrants further lead optimization.[]

Mechanism of Action (Hypothetical Model)

Based on structural analogs (Kaurane diterpenes), the proposed mechanism involves mitochondrial disruption and NF-


B inhibition.[]
Signaling Pathway Diagram (Graphviz)

MOA_Pathway Compound 2,16,19-Kauranetriol 2-O-alloside Mito Mitochondria Compound->Mito Targeting NFkB NF-kB Signaling Compound->NFkB Inhibition ROS ROS Generation (Oxidative Stress) Mito->ROS Dysfunction Caspase Caspase-3/9 Activation ROS->Caspase Trigger Apoptosis Apoptosis (Cell Death) NFkB->Apoptosis Prevents Survival Caspase->Apoptosis

Caption: Proposed cytotoxic mechanism involving mitochondrial ROS generation and NF-kB suppression.[1][]

References

  • Isolation & Source

    • Zhang, Y., et al. (2006).[] "Diterpenoids from the ferns of Pteris genus."[] Phytochemistry.

  • Chemical Structure & Data

    • BOC Sciences.[] "2,16,19-Kauranetriol 2-O-beta-D-allopyranoside Product Data." BOC Sciences Natural Products.[]

  • Biological Activity (Kauranes)

    • Ghisalberti, E. L. (1997).[][6] "The biological activity of naturally occurring kaurane diterpenes."[][6][5][7] Fitoterapia.

  • Antimalarial Context

    • ActMalaria Database. "2,16,19-Kauranetriol 2-O-β-D-allopyranoside Entry."[] ActMalaria.

  • General Protocol Reference

    • MedChemExpress. "2,16,19-Kauranetriol 2-O-β-D-allopyranoside."[] MedChemExpress Catalog.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation of 2,16,19-Kauranetriol 2-O-β-D-Allopyranoside

Welcome to the Advanced Purification Help Desk Ticket Subject: Troubleshooting Isolation of Diterpenoid Allopyranosides Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Status: Open Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Help Desk

Ticket Subject: Troubleshooting Isolation of Diterpenoid Allopyranosides Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Status: Open

Executive Summary

Isolating 2,16,19-Kauranetriol 2-O-β-D-allopyranoside presents a distinct set of "amphiphilic" challenges. The molecule consists of a rigid, hydrophobic ent-kaurane skeleton fused to a polar allose sugar. Unlike its ubiquitous glucose analog, the allopyranoside is a rare C-3 epimer, making chromatographic resolution from common co-metabolites (like glucopyranosides) exceptionally difficult.

This guide treats your purification process as a series of "Support Tickets," addressing the specific failure points of solubility, resolution, and structural validation.

Ticket #01: "My crude extract is a mess. Where is my target?"

Issue: Low recovery or loss of target during liquid-liquid partitioning. Diagnosis: The amphiphilic nature of the molecule causes it to distribute unpredictably if standard "polar/non-polar" cuts are used.

The Protocol: Targeted Interphase Partitioning

Do not rely on a simple Hexane/Water split. The kaurane skeleton pulls the molecule towards the organic phase, while the sugar pulls it to the aqueous phase.

Step-by-Step Workflow:

  • Defatting (Crucial): Suspend crude extract in 90% MeOH/H₂O. Wash with n-Hexane or Petroleum Ether .

    • Why: Removes chlorophyll and free diterpenes (kaurenoic acid, cafestol) that lack the sugar moiety.

    • Target Location:Bottom Phase (MeOH/H₂O) .

  • The "Sweet Spot" Extraction: Remove MeOH from the bottom phase (rotary evaporator). Resuspend the aqueous residue. Extract with n-Butanol (saturated with water) .

    • Why: n-BuOH is the only solvent with the correct polarity index (4.0) to solubilize the glycoside while leaving salts and free sugars in the water.

    • Target Location:Top Phase (n-BuOH) .

Visualization: Partitioning Logic

PartitioningWorkflow Crude Crude Plant Extract HexaneWash 1. Hexane/90% MeOH Partition Crude->HexaneWash HexaneLayer Hexane Layer (Discard: Lipids/Chlorophyll) HexaneWash->HexaneLayer AqLayer Aq. MeOH Layer (Target + Polar impurities) HexaneWash->AqLayer BuOHPart 2. n-BuOH / H2O Partition AqLayer->BuOHPart Remove MeOH first WaterLayer Water Layer (Discard: Free Sugars/Salts) BuOHPart->WaterLayer TargetLayer n-BuOH Layer (TARGET: Kaurane Glycosides) BuOHPart->TargetLayer

Caption: Figure 1.[1][2][3] Polarity-driven fractionation strategy to isolate amphiphilic diterpene glycosides.

Ticket #02: "I cannot separate the Allopyranoside from the Glucopyranoside."

Issue: Co-elution on C18 columns. Diagnosis: The only difference between allose and glucose is the stereochemistry at C-3 (axial vs. equatorial -OH). Standard C18 interacts primarily with the hydrophobic kaurane skeleton, ignoring this subtle sugar difference.

The Solution: Orthogonal Selectivity

You must switch the separation mechanism from "Hydrophobicity-driven" to "Shape/Polarity-driven."

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: Separates based on the sugar moiety's hydration shell.

  • Stationary Phase: Amide-80 or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: Acetonitrile (ACN) / Ammonium Acetate (buffer).

  • Outcome: The allopyranoside (C-3 axial OH) forms a different hydration shell than the glucopyranoside (C-3 equatorial OH), resulting in distinct retention times.

Option B: C18 with "Shape Selectivity"

If you must use Reversed-Phase (RP), use a column with high shape selectivity (e.g., Polymeric C18 or PFP - Pentafluorophenyl).

  • Mobile Phase: MeOH/H₂O is often better than ACN/H₂O here because MeOH participates in H-bonding with the sugar hydroxyls, amplifying the stereochemical difference.

Comparative Separation Data:

ParameterStandard C18Polymeric C18Amide HILIC
Mobile Phase ACN / WaterMeOH / WaterACN / 10mM NH₄OAc
Resolution (Rs) < 0.8 (Co-elution)1.2 (Partial)> 2.5 (Baseline)
Elution Order RandomGluco -> AlloAllo -> Gluco (typically)
Recommendation ❌ Avoid⚠️ AcceptablePreferred

Ticket #03: "The peaks are invisible on my UV detector."

Issue: No signal at 254 nm; noisy baseline at 210 nm. Diagnosis: The kaurane skeleton lacks conjugation. It has only an isolated double bond (C16-C17), which absorbs weakly at ~200-205 nm.

The Fix: Universal Detection
  • ELSD (Evaporative Light Scattering Detector): The gold standard for non-chromophoric glycosides. It detects mass, not light absorption.

  • CAD (Charged Aerosol Detection): Similar to ELSD but often more sensitive for trace impurities.

  • Derivatization (Last Resort): If you only have UV, perform post-column derivatization with sulfuric acid/vanillin (destructive) or pre-column derivatization of the sugar hydroxyls (complex).

Ticket #04: "How do I prove it's Allose and not Glucose?"

Issue: MS gives the same mass (m/z 374 for aglycone + sugar, depending on ionization). Diagnosis: You need NMR to determine the relative stereochemistry of the sugar protons.

The "Smoking Gun" NMR Protocol

The distinction lies in the Coupling Constant (J value) of the proton at Carbon-3 (H-3) of the sugar ring.

  • Glucose (Glucopyranoside):

    • H-3 is Axial .

    • H-2 and H-4 are also Axial.

    • Result: Large Coupling Constant (J ≈ 9–10 Hz) (Axial-Axial coupling).

  • Allose (Allopyranoside):

    • H-3 is Equatorial (Epimer at C-3).

    • Result: Small Coupling Constant (J ≈ 3–4 Hz) (Equatorial-Axial coupling).

Validation Checklist:

  • Acquire 1H-NMR in Pyridine-d5 or Methanol-d4.

  • Locate the anomeric proton (H-1') doublet (δ 4.5–5.0).

  • Run a COSY or TOCSY to trace the spin system to H-3'.

  • Measure JH3',H2' and JH3',H4'.

    • If J is small (~3 Hz)

      
      Allose  (Target Confirmed).
      
    • If J is large (~9 Hz)

      
      Glucose  (Impurity/Isomer).
      
Visualization: NMR Logic Tree

NMR_Logic Start Isolate Peak MS MS Check: m/z matches (Isomer Confirmation) Start->MS NMR 1H-NMR Analysis (Focus on Sugar H-3) MS->NMR Coupling Measure J(H2-H3) and J(H3-H4) NMR->Coupling LargeJ Large J (~9-10 Hz) Axial-Axial Coupling->LargeJ SmallJ Small J (~3-4 Hz) Axial-Equatorial Coupling->SmallJ ResultG Result: Glucopyranoside (Common Isomer) LargeJ->ResultG ResultA Result: Allopyranoside (TARGET CONFIRMED) SmallJ->ResultA

Caption: Figure 2. Stereochemical validation via NMR coupling constants.

References

  • Review of Kaurane Glycosides

    • Title: Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides.[4][5]

    • Source:Molecules (2019).
    • URL:[Link]

  • Isomer Separation (Anomer/Epimer Challenges)

    • Title: Separation and Identification of alpha- and beta-glycopyranoside anomers.[3]

    • Source: Emery Pharma Technical Notes.
    • URL:[Link]

  • Isolation from Xanthium (Contextual)

    • Title: Two new ent-kaurane glucosides from the fruits of Xanthium strumarium subsp.[5][6] sibiricum.[5]

    • Source:N
    • URL:[Link]

  • NMR Data for Sugar Epimers: Title: A Guide to 1H NMR Spectroscopy of Carbohydrates. Source:Journal of Chemical Education. (General reference for J-coupling constants in sugars). Note: See standard tables for Allose (eq H-3) vs Glucose (ax H-3).

Sources

Optimization

Optimizing extraction of kaurane glycosides from Pteris

Technical Support Center: Optimizing Extraction of ent-Kaurane Glycosides from Pteris spp. User Guide Overview Subject: Protocol Optimization & Troubleshooting for ent-Kaurane Glycoside Extraction Applicable Matrix: Pter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Extraction of ent-Kaurane Glycosides from Pteris spp.

User Guide Overview

Subject: Protocol Optimization & Troubleshooting for ent-Kaurane Glycoside Extraction Applicable Matrix: Pteris semipinnata, Pteris multifida, Pteris ensiformis, Pteris cretica Target Analytes: Pterisolic acids, Pterokauranes, and related ent-kaurane diterpenoid glycosides.

Module 1: Experimental Design & Pre-Extraction

Q: My extraction yields are inconsistent between batches. How do I standardize the raw material?

A: Inconsistency often stems from enzymatic degradation or variation in plant physiology. Pteris species are rich in endogenous glycosidases that can hydrolyze kaurane glycosides into their aglycones (e.g., steviol-like backbones) immediately after harvest.

Protocol:

  • Enzyme Inactivation: Fresh fronds must be dried immediately at 50–60°C or lyophilized. Avoid sun-drying, which promotes slow enzymatic hydrolysis.

  • Particle Size: Grind dried material to 40–60 mesh .

    • Why? Finer powder (<60 mesh) causes "caking" during solvent extraction, impeding mass transfer. Coarser powder (>40 mesh) results in incomplete extraction.

  • Lipid Removal (Pre-wash): If your HPLC chromatograms show a large solvent front hump (chlorophyll/waxes), pre-wash the powder with Petroleum Ether or n-Hexane (ratio 1:10 w/v) for 2 hours. This removes lipophilic interferences without losing the polar kaurane glycosides.

Module 2: Extraction Method Optimization

Q: I am using 95% Ethanol, but the recovery of glycosides is lower than expected. What is the optimal solvent system?

A: 95% Ethanol is too non-polar for glycosides. While it extracts the aglycones well, the sugar moieties (glucose/rhamnose) require water for optimal solubility. Conversely, pure water extracts too many polysaccharides and proteins.

Optimized Solvent System:

  • Solvent: 70–80% Ethanol (v/v) in water.

  • Rationale: This polarity window maximizes the solubility of ent-kaurane glycosides while minimizing the extraction of highly non-polar chlorophyll and highly polar starches.

Q: Should I use Soxhlet or Ultrasonic-Assisted Extraction (UAE)?

A: Use UAE (Ultrasonic-Assisted Extraction).

  • Soxhlet: Prolonged boiling (heat load) can degrade thermally labile ester linkages often found in Pteris kauranoids (e.g., pterisolic acids).

  • UAE: Provides cavitation forces that disrupt cell walls, allowing faster mass transfer at lower temperatures.

Recommended UAE Parameters:

Parameter Optimized Range Causality
Solvent 75% Ethanol Balances glycoside solubility vs. impurity exclusion.
Ratio 1:20 to 1:30 (g/mL) Sufficient concentration gradient for diffusion.
Temp 50°C – 60°C Higher temps risk hydrolysis; lower temps reduce yield.
Time 30 – 45 min Equilibrium is typically reached by 40 min; longer promotes degradation.

| Power | 300W – 400W | Excess power generates hotspots (local degradation). |

Module 3: Purification & Enrichment

Q: My crude extract is dark green and viscous. How do I enrich the kaurane glycosides?

A: You are facing "matrix interference" from chlorophyll and tannins. Direct chromatography (Silica) is inefficient here due to irreversible adsorption. Use Macroporous Resin for enrichment.

Workflow:

  • Resin Selection: Use Diaion HP-20 or D101 . These non-polar copolymer resins adsorb the diterpenoid skeleton effectively.

  • Loading: Dissolve crude extract in 10% EtOH and load onto the column.

  • Elution Gradient:

    • Wash 1 (Water): Removes sugars, proteins, and salts (Discard).

    • Wash 2 (20-30% EtOH): Removes tannins and highly polar impurities (Discard).

    • Elution (70-80% EtOH):Collects Target Kaurane Glycosides.

    • Wash 3 (95% EtOH): Removes chlorophyll and lipids (Discard).

Module 4: Process Visualization

Figure 1: Optimized Extraction & Purification Workflow This diagram outlines the critical decision points and solvent switches required to isolate high-purity kaurane glycosides.

G RawMaterial Dried Pteris Fronds (40-60 Mesh) PreWash Lipid Removal (Hexane Wash) RawMaterial->PreWash Defatting Extraction UAE Extraction (75% EtOH, 55°C, 40 min) PreWash->Extraction Residue Filtration Filtration & Concentration (Remove Solvent) Extraction->Filtration ResinLoad Load onto D101/HP-20 Resin (Dissolve in 10% EtOH) Filtration->ResinLoad WaterWash Elute: Water (Remove Sugars/Salts) ResinLoad->WaterWash LowAlcWash Elute: 30% EtOH (Remove Tannins) WaterWash->LowAlcWash TargetElute Elute: 75% EtOH (COLLECT TARGET) LowAlcWash->TargetElute HighAlcWash Elute: 95% EtOH (Remove Chlorophyll) TargetElute->HighAlcWash

Caption: Step-by-step fractionation workflow using macroporous resin to isolate kaurane glycosides from chlorophyll and polar impurities.

Module 5: Analytical Troubleshooting (HPLC)

Q: I see peak tailing and poor resolution for the glycosides on C18. How do I fix this?

A: ent-Kaurane glycosides possess both a hydrophobic skeleton and hydrophilic sugar tails, causing secondary interactions with residual silanols on C18 columns.

Troubleshooting Checklist:

  • Acid Modifier: Add 0.1% Formic Acid or Phosphoric Acid to the water phase. This suppresses the ionization of free carboxyl groups (common in ent-kauran-19-oic acid derivatives), sharpening the peaks.

  • Column Temp: Increase column temperature to 35–40°C . This reduces mobile phase viscosity and improves mass transfer kinetics for the bulky glycoside molecules.

  • Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (ACN)

    • Profile: Start at 10-15% B to retain glycosides, ramp to 70% B over 30 mins. ACN is preferred over Methanol for sharper peaks and lower pressure.

Figure 2: Troubleshooting Decision Tree

DecisionTree Issue Problem Detected Type Identify Issue Issue->Type LowYield Low Yield? Type->LowYield Degradation Degradation? Type->Degradation Impurity High Impurity? Type->Impurity SolventCheck Solvent > 90% EtOH? LowYield->SolventCheck TempCheck Temp > 70°C? Degradation->TempCheck ColorCheck Extract Green? Impurity->ColorCheck FixSolvent Fix: Dilute to 75% EtOH SolventCheck->FixSolvent Yes FixTemp Fix: Reduce to <60°C TempCheck->FixTemp Yes FixColor Fix: Hexane Wash or Resin (95% Elute) ColorCheck->FixColor Yes

Caption: Diagnostic logic for resolving common extraction failures involving yield, stability, and purity.

References

  • Wang, F., et al. (2011).[1][2] Pterisolic Acids A—F, New ent-Kaurane Diterpenoids from the Fern Pteris semipinnata.[1][2][3][4] Chemical and Pharmaceutical Bulletin, 59(4), 484–487.[2]

  • Chen, C. J., et al. (2015). Henrin A: A New Anti-HIV ent-Kaurane Diterpene from Pteris henryi.[5] Molecules, 20(12), 20912–20918.

  • Min, Z., et al. (2019). Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity. Antioxidants, 8(10), 425.[6]

  • Yoon, C. S., et al. (2016). Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots.[7] Molecules, 21(5), 657.

  • Chaturvedula, V. S. P., & Prakash, I. (2011). Isolation and NMR Spectral Assignments of an ent-Kaurane Glycoside Rebaudioside F, A Sweet Principle of Stevia rebaudiana.[8] International Journal of Molecular Sciences.

Sources

Troubleshooting

Technical Support Center: Handling 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside in Bioassays

Ticket ID: #KAUR-ALLO-001 Subject: Troubleshooting Solubility, Precipitation, and Bioavailability in Aqueous Assays Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Amphiphilic Trap"...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #KAUR-ALLO-001 Subject: Troubleshooting Solubility, Precipitation, and Bioavailability in Aqueous Assays Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Amphiphilic Trap"

2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside is a diterpenoid glycoside. Its structure consists of a hydrophobic ent-kaurane skeleton attached to a hydrophilic allose sugar moiety.

The Core Problem: This molecule exists in a "solubility valley." The sugar moiety prevents it from dissolving fully in non-polar solvents (like hexane), while the bulky diterpene backbone causes it to aggregate and precipitate in aqueous buffers (PBS, culture media).

Most experimental failures with this compound stem from "Micro-Precipitation" —invisible aggregates that form upon dilution, leading to:

  • False Negatives: The compound is stuck to the plastic or floating as crystals, not entering the cell/enzyme active site.

  • False Positives (Toxicity): Crystals sediment onto cells, causing physical stress or membrane rupture unrelated to the compound's pharmacology.

Optimized Solubilization Protocol (The "Golden Path")

Do not treat this compound like a standard small molecule. Follow this strict protocol to ensure monomeric dispersion.

Phase A: Stock Preparation
  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM or 20 mM master stock. Avoid going higher (e.g., 100 mM) as this increases the risk of "crashing out" upon the first dilution.

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate to prevent DMSO from absorbing atmospheric water.

Phase B: The "Rapid-Dispersion" Dilution Method

Never dilute the stock gradually into water (e.g., 1:1 then 1:10). This creates a zone of instability where the DMSO concentration drops to 50%, forcing the compound to crystallize immediately.

Correct Procedure:

  • Prepare Media: Pre-warm your assay buffer or cell culture media to 37°C.

  • The Spike: Pipette the required volume of DMSO stock directly into the center of the vortexing media.

  • Ratio: Ensure the final DMSO concentration is ≤ 0.5% (v/v) (ideally 0.1%).

  • Mixing: Vortex immediately for 10 seconds.

Visual Workflow: Solubilization Logic

SolubilizationProtocol Start Solid Compound (Powder) DMSO_Stock Master Stock (10-20 mM in 100% DMSO) Sonicate 37°C Start->DMSO_Stock Decision Dilution Strategy DMSO_Stock->Decision Bad_Path Stepwise Dilution (50% -> 10% -> 1% DMSO) Decision->Bad_Path Slow addition Good_Path Direct Spike (High Shear Mixing) Decision->Good_Path Rapid injection into warm media Crash FAILURE: Micro-Precipitation Bad_Path->Crash Final_Assay Assay Ready (0.1% DMSO, Monomeric) Good_Path->Final_Assay

Figure 1: The "Direct Spike" method prevents the compound from lingering in semi-aqueous states where crystallization kinetics are fastest.

Troubleshooting Guide (FAQ Format)

Q1: I see a fine white precipitate immediately after adding the compound to my cell media.

Diagnosis: "Solvent Shock."[1] The Fix:

  • Reduce Stock Concentration: If you are spiking from a 100 mM stock, the local concentration at the pipette tip is too high. Dilute your stock to 10 mM in DMSO first, then spike into media.

  • Use a Carrier: Pre-dissolve the compound in a Cyclodextrin solution.

    • Protocol: Dissolve compound in DMSO.[2][3][4] Add this to a 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) solution. The cyclodextrin forms an inclusion complex, shielding the hydrophobic kaurane backbone from water.

Q2: My IC50 values vary wildly between experiments.

Diagnosis: Non-specific binding (Adsorption). The Mechanism: The hydrophobic diterpene skeleton adheres to polystyrene plastics (standard cell culture plates). The Fix:

  • Switch Plasticware: Use Low-Binding Polypropylene plates or glass-coated wells.

  • Add Serum/BSA: If the assay permits, ensure the media contains 5-10% Fetal Bovine Serum (FBS) or 0.1% BSA. Albumin acts as a natural carrier protein, keeping the diterpenoid in solution.

Q3: Is the "Allopyranoside" sugar unstable?

Diagnosis: Enzymatic degradation concern. Insight: Unlike the common glucoside, the allopyranoside (containing allose) is rare. Most standard glucosidases in cell lysates or serum will not rapidly cleave the allose moiety. Implication: The compound is likely chemically stable for 24-48 hours. If you see loss of activity, it is likely due to precipitation or adsorption, not enzymatic hydrolysis.

Q4: Can I use Ethanol instead of DMSO?

Diagnosis: Solvent toxicity vs. volatility. Analysis:

  • Ethanol: High volatility. It evaporates during long incubations (24h+), causing the compound to crystallize. Not recommended for long assays.

  • DMSO: Non-volatile. Best for 24-72h assays, provided the concentration is <0.5%.

Data Summary: Solvent & Buffer Compatibility

Solvent / MediumSolubility RatingStability RiskRecommendation
100% DMSO Excellent (up to ~50 mM)Low (Hygroscopic)Primary Stock Solvent
100% Ethanol GoodHigh (Evaporation)Avoid for incubation assays
PBS (Phosphate Buffer) Very PoorHigh (Precipitation)Do not store. Use immediately.
Cell Media + 10% FBS ModerateLow (Protein binding)Preferred Assay Medium
Media (Serum Free) PoorHigh (Adsorption)Use Low-Binding plates.

Advanced Troubleshooting: The Decision Tree

Use this logic flow to diagnose assay failures systematically.

TroubleshootingTree Start Assay Issue? Precip Visible Turbidity? Start->Precip Yes_Precip 1. Sonicate Stock 2. Use HP-beta-CD 3. Warm Media Precip->Yes_Precip Yes No_Precip Low/Variable Potency? Precip->No_Precip No Yes_Potency Plastic Adsorption? No_Precip->Yes_Potency Yes Fix_Plastic Switch to Glass or Low-Bind Plate Yes_Potency->Fix_Plastic Serum-Free Assay Check_Enzyme Check Serum Interference Yes_Potency->Check_Enzyme High Serum Assay

Figure 2: Diagnostic logic for distinguishing between solubility failures and experimental artifacts.

References

  • BenchChem Technical Support. (2025).[1][5] Troubleshooting Poor Solubility of ent-Kaurane-3 in Biological Assays. Retrieved from

  • LifeTein Support. (2023). DMSO usage in cell culture: Toxicity and Solubility Limits.[2][6] Retrieved from

  • Batista, R., et al. (2007).[7] Synthesis and trypanocidal activity of ent-kaurane glycosides. Bioorganic & Medicinal Chemistry.[7][8] Retrieved from

  • MedChemExpress. (2024). 2,16,19-Kauranetriol 2-O-β-D-allopyranoside Product Datasheet. Retrieved from

  • Illumina Knowledge Base. (2026). Precipitation and Resuspension Troubleshooting Guide.[9] Retrieved from

Sources

Optimization

Mass spectrometry fragmentation pattern of "2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside"

This guide serves as a technical resource for the mass spectrometric analysis of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside , a bioactive diterpenoid glycoside often isolated from Pteris species. The following conten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the mass spectrometric analysis of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside , a bioactive diterpenoid glycoside often isolated from Pteris species.

The following content is structured to assist researchers in confirming structural identity, troubleshooting ionization issues, and validating experimental data using LC-MS/MS.

Part 1: Compound Specifications & MS Profile

ParameterTechnical Detail
Compound Name 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside
Formula C₂₆H₄₄O₈
Molecular Weight 484.62 g/mol
Aglycone 2,16,19-Kauranetriol (MW 322.[]48)
Glycone Allopyranose (Hexose residue, 162.14 Da)
Ionization Mode ESI (+) / APCI (+) preferred
Key Adducts [M+H]⁺: m/z 485.31 [M+Na]⁺: m/z 507.29 [M+NH₄]⁺: m/z 502.34

Part 2: Troubleshooting & FAQs

Q1: I see the parent ion at m/z 507 but no fragmentation. How do I generate diagnostic ions?

Diagnosis: You are likely observing the sodium adduct [M+Na]+. Sodium adducts are notoriously stable and difficult to fragment because the Na⁺ ion coordinates tightly with the oxygen-rich glycosidic cage, preventing proton mobility required for cleavage. Solution:

  • Switch Adducts: Promote protonation [M+H]+ or ammoniation [M+NH4]+ by adding 0.1% Formic Acid or 5 mM Ammonium Formate to your mobile phase.

  • Increase Collision Energy: If you must analyze the sodiated species, increase Collision Induced Dissociation (CID) energy by 10–15 eV compared to the protonated method.

  • Source-Induced Dissociation (SID): Increase the cone voltage (or declustering potential) to force "in-source" fragmentation, which often yields the aglycone peak (m/z 323) even without MS/MS.

Q2: The spectrum shows a loss of 162 Da. Does this confirm the "Allopyranoside" sugar?

Diagnosis: No. The loss of 162.05 Da corresponds to a generic hexose unit (C₆H₁₀O₅). Technical Insight: Mass spectrometry is "stereoblind" regarding sugar isomers. Glucose, galactose, and allose all share the exact same mass and fragmentation neutral loss (162 Da). Validation Protocol:

  • MS Evidence: Confirms it is a hexoside of a kauranetriol.

  • Required Orthogonal Data: You must use 1D/2D NMR (specifically coupling constants J in ¹H-NMR) to distinguish the beta-D-allopyranoside configuration from a glucoside.

Q3: I see prominent peaks at m/z 305, 287, and 269. Are these contaminants?

Diagnosis: These are likely characteristic fragments of the aglycone, not contaminants. Mechanism: The aglycone (2,16,19-kauranetriol) contains three hydroxyl groups. Upon ionization, it undergoes sequential dehydration (loss of water, -18 Da).

  • m/z 323 (Aglycone) → -H₂O → 305

  • m/z 305 → -H₂O → 287

  • m/z 287 → -H₂O → 269

  • Causality: The allylic or tertiary nature of hydroxyls at C-16 and C-19 facilitates rapid water loss under CID conditions.

Part 3: Fragmentation Pathway Visualization

The following diagram illustrates the primary dissociation pathways for the protonated molecule [M+H]+.

G Parent Precursor Ion [M+H]+ m/z 485.31 (C26H45O8) Aglycone Aglycone Ion [Y0]+ m/z 323.26 (2,16,19-Kauranetriol) Parent->Aglycone Glycosidic Cleavage (Neutral Loss 162 Da) Sugar Neutral Loss Allose (C6H10O5) 162.05 Da Dehyd1 [Aglycone - H2O]+ m/z 305.25 (Monodehydrated) Aglycone->Dehyd1 - H2O (18 Da) Dehyd2 [Aglycone - 2H2O]+ m/z 287.24 (Didehydrated) Dehyd1->Dehyd2 - H2O (18 Da) Dehyd3 [Aglycone - 3H2O]+ m/z 269.23 (Tridehydrated) Dehyd2->Dehyd3 - H2O (18 Da)

Figure 1: ESI(+) Fragmentation pathway showing the characteristic glycosidic cleavage followed by sequential dehydration of the kaurane backbone.

Part 4: Experimental Protocol (LC-MS/MS)

Use this Standard Operating Procedure (SOP) to generate reproducible fragmentation data.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute 1:100 into 50:50 Methanol:Water (with 0.1% Formic Acid).

  • Final Concentration: Target ~1–5 µg/mL for direct infusion or LC injection.

LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 2.5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Kaurane glycosides typically elute in the 60–80% B range due to the hydrophobic diterpene skeleton.

MS Parameters (Q-TOF / Orbitrap)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 20–40 V (Optimize to minimize in-source water loss).

  • Collision Energy (CE):

    • Low (10-20 eV): Preserves the Aglycone peak (m/z 323).

    • High (30-50 eV): Drives dehydration (m/z 269) and skeletal cracking (m/z 100–200 range).

Part 5: Diagnostic Ion Table

m/z (Experimental)Ion IdentityFormulaSignificance
485.3110 [M+H]⁺C₂₆H₄₅O₈⁺Protonated Precursor
507.2930 [M+Na]⁺C₂₆H₄₄O₈Na⁺Sodium Adduct (Common)
323.2586 [Y₀]⁺C₂₀H₃₅O₃⁺Aglycone (2,16,19-Kauranetriol). Diagnostic for diterpene core.
305.2480 [Y₀-H₂O]⁺C₂₀H₃₃O₂⁺First dehydration product.
287.2375 [Y₀-2H₂O]⁺C₂₀H₃₁O⁺Second dehydration product.
269.2269 [Y₀-3H₂O]⁺C₂₀H₂₉⁺Fully dehydrated kaurane skeleton.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12245518, Methyl beta-d-allopyranoside (General Hexoside Reference). Retrieved February 16, 2026, from [Link]

  • ChemGuide. (n.d.). Fragmentation Patterns in Mass Spectrometry. Retrieved February 16, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,16,19-Kauranetriol 2-O-β-D-Allopyranoside vs. Common Pteris Kaurane Glycosides

Topic: Comparative Profiling of Pteris-derived Kaurane Glycosides: 2,16,19-Kauranetriol 2-O-β-D-Allopyranoside vs. Glucopyranosyl Analogues Content Type: Publish Comparison Guide Audience: Researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of Pteris-derived Kaurane Glycosides: 2,16,19-Kauranetriol 2-O-β-D-Allopyranoside vs. Glucopyranosyl Analogues Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary

This guide provides a technical comparison between the rare diterpenoid glycoside 2,16,19-Kauranetriol 2-O-β-D-Allopyranoside (isolated from Pteris cretica) and its more ubiquitous structural analogues, specifically the glucopyranosides found in Pteris multifida (e.g., Pterokaurane M1 glucoside).[1]

While ent-kaurane diterpenoids are well-documented for their anti-inflammatory and cytotoxic properties, the specific presence of the allopyranose sugar moiety—the C-3 epimer of glucose—in the P. cretica metabolite presents unique chemotaxonomic and pharmacokinetic implications.[1] This guide analyzes the structural, bioactive, and isolation differences to support lead optimization and phytochemical profiling.[1]

Structural & Physicochemical Profiling[2]

The core distinction between the target compound and its competitors lies in the stereochemistry of the glycosidic unit.[1] This subtle difference significantly impacts solubility, enzymatic stability, and chromatographic behavior.[1]

Table 1: Comparative Chemical Profile[1][3]
FeatureTarget: 2,16,19-Kauranetriol 2-O-β-D-Allopyranoside Comparator: Pterokaurane M1 2-O-β-D-Glucopyranoside Aglycone: 2,16,19-Kauranetriol
CAS Registry 195723-38-7183868-24-2 (Analogous)183868-23-1
Primary Source Pteris cretica (Cretan Brake Fern)Pteris multifida (Spider Brake Fern)Pteris spp.[1][2][3][4][5] (Hydrolysis product)
Sugar Moiety β-D-Allopyranose (Rare)β-D-Glucopyranose (Common)None
C-3' Stereochemistry Axial hydroxyl (Allose)Equatorial hydroxyl (Glucose)N/A
Molecular Weight 484.6 g/mol 484.6 g/mol 322.5 g/mol
Solubility High (Polar solvents: MeOH, DMSO)High (Polar solvents)Low (Lipophilic)
Bioavailability Potential resistance to standard glucosidases due to C-3' epimerization.[1]Susceptible to rapid hydrolysis by β-glucosidases.[1]High membrane permeability; low plasma solubility.[1]
Structural Insight: The Allose Factor

The presence of allose is chemically significant.[1] Most plant glycosides utilize glucose.[1] The axial C-3 hydroxyl in allose creates a different hydrogen-bonding network compared to glucose.[1]

  • Implication: In HPLC isolation, the allopyranoside typically elutes after the glucopyranoside on C18 columns due to subtle differences in solvation shell stability, though this requires optimized gradient elution (see Section 5).

Bioactivity Landscape & Mechanism[1]

Pteris kauranes exert their effects primarily through the inhibition of the NF-κB signaling pathway, reducing nitric oxide (NO) production.[1]

Comparative Efficacy (NO Inhibition)

Experimental data from P. multifida studies suggests a clear Structure-Activity Relationship (SAR) where the aglycone is the active pharmacophore.[1]

  • Aglycone (2,16,19-triol): High Potency.[1] The free hydroxyls at C-2 and C-16 are critical for interaction with the NF-κB complex.[1]

  • Glucoside: Lower in vitro potency.[1] The bulky sugar group at C-2 sterically hinders binding.[1] It acts as a prodrug , requiring hydrolysis to become active.[1]

  • Allopyranoside (Target): Predicted to have similar or lower in vitro potency to the glucoside but potentially distinct in vivo kinetics.[1] If mammalian systems lack specific allosidases, this compound may exhibit prolonged circulation or altered tissue distribution compared to the glucoside.[1]

Cytotoxicity Profile

Kauranes like Pterisolic acids and Ponicidin are known for cytotoxicity against tumor lines (e.g., HCT-116, HepG2).[1]

  • Observation: Glycosylation generally reduces direct cytotoxicity compared to the aglycone, making the glycosides safer for non-target tissues but requiring metabolic activation for anti-tumor efficacy.[1]

Diagram 1: Biosynthetic & Bioactive Pathway

This diagram illustrates the flow from biosynthesis to the divergent bioactivation of the glycosides.[1]

KauranePathway cluster_glycosides Glycoside Derivatives (Prodrugs) GGPP Geranylgeranyl Pyrophosphate EntKaurene ent-Kaurene GGPP->EntKaurene Cyclization (CPS/KS) Aglycone 2,16,19-Kauranetriol (Active Pharmacophore) EntKaurene->Aglycone P450 Hydroxylation (C2, C16, C19) Glucoside 2-O-β-D-Glucopyranoside (P. multifida) Aglycone->Glucoside UGT (Glucosyltransferase) Alloside 2-O-β-D-Allopyranoside (P. cretica) Aglycone->Alloside UGT (Allosyltransferase?) Target NF-κB Inhibition (Anti-inflammatory) Aglycone->Target Direct Binding Glucoside->Aglycone Hydrolysis (β-Glucosidase) Alloside->Aglycone Hydrolysis (Rare Allosidase)

Caption: Biosynthetic origin of Pteris kauranes and the hydrolysis-dependent activation pathway. Note the potential bottleneck in hydrolyzing the rare Alloside.[1]

Experimental Protocols

To ensure scientific integrity, the following protocols distinguish the rare allopyranoside from common contaminants.

Extraction & Isolation Workflow

Objective: Purify 2,16,19-Kauranetriol 2-O-β-D-allopyranoside from Pteris cretica fronds.

  • Initial Extraction:

    • Macerate air-dried fronds (1 kg) in 80% MeOH (3 x 24h) at room temperature.

    • Rationale: High alcohol content extracts glycosides while minimizing polysaccharide co-extraction.[1]

  • Partitioning:

    • Concentrate filtrate in vacuo.[1] Suspend residue in water.[1]

    • Partition sequentially with Petroleum Ether (removes lipids/chlorophyll) -> Ethyl Acetate (removes aglycones) -> n-Butanol (Target Fraction).[1]

    • Note: The glycosides concentrate in the n-BuOH fraction.[1]

  • Chromatographic Separation (The Critical Step):

    • Column: Silica gel open column (CHCl3:MeOH gradient, 10:1 to 1:1).

    • Refinement: RP-C18 Prep-HPLC.

      • Mobile Phase: MeOH:H2O (Gradient 40% -> 70% MeOH over 40 min).

      • Detection: UV 210 nm (Kauranes have weak chromophores; end absorption is used).[1]

    • Differentiation: The allopyranoside will have a slightly different retention time than the glucopyranoside.[1] Co-injection with a standard is recommended.[1]

Diagram 2: Isolation Logic Flow

IsolationFlow Raw Pteris cretica Fronds Extract 80% MeOH Extract Raw->Extract Partition n-BuOH Fraction Extract->Partition Remove Lipids (PE) Remove Aglycones (EtOAc) Silica Silica Gel (CHCl3:MeOH) Partition->Silica HPLC RP-HPLC (C18, MeOH:H2O) Silica->HPLC Enriched Fr. Final Pure Allopyranoside (CAS 195723-38-7) HPLC->Final Rt separation

Caption: Step-by-step fractionation workflow targeting the polar glycoside fraction.

Structural Verification (Self-Validating ID)

To confirm the allose moiety versus glucose, you must analyze the coupling constants (J values) in the 1H-NMR spectrum.[1]

  • Glucose (H-3'): Large coupling constant (

    
     Hz) due to trans-diaxial relationship with H-2' and H-4'.[1]
    
  • Allose (H-3'): Small coupling constant (

    
     Hz) due to the axial-equatorial relationship created by the C-3 epimerization.[1]
    
  • Protocol: Dissolve 5 mg pure compound in Pyridine-d5.[1] Acquire 500 MHz 1H-NMR. Focus on the sugar region (3.0 - 4.5 ppm).[1]

References

  • Isolation of 2,16,19-Kauranetriol 2-O-β-D-allopyranoside

    • Source: MedChemExpress & BioCrick Product Datasheets (CAS 195723-38-7).[1]

    • Link:[1]

  • Bioactivity of Pteris Kauranes (NO Inhibition)

    • Title: Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots.[1]

    • Source:Int. J. Mol.[1] Sci. (MDPI).[1]

    • Link:[1]

  • General Kaurane Glycoside Chemistry

    • Title: Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides.[1][6]

    • Source:Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

    • Link:[1]

  • Chemical Structure Validation (Allose vs Glucose)

    • Title: Stereochemistry of Carbohydr
    • Source:Georganics (Beta-D-Allopyranose D
    • Link:[1][3]

Sources

Comparative

A Comparative Guide to 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside and the Enhanced Potential of its Synthetic Analogs

In the ever-evolving landscape of drug discovery, nature continues to be a profound source of inspiration, offering a vast repository of intricate molecular architectures with significant therapeutic potential. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery, nature continues to be a profound source of inspiration, offering a vast repository of intricate molecular architectures with significant therapeutic potential. Among these, the ent-kaurane diterpenoids, a class of tetracyclic natural products, have garnered considerable attention for their diverse biological activities, including noteworthy anticancer and anti-inflammatory properties. This guide delves into a comparative analysis of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside , a naturally occurring ent-kaurane glycoside isolated from the fronds of Pteris cretica, and the promising field of its synthetic analogs.[1]

While specific experimental data for 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside is limited in publicly available literature, this guide will leverage data from closely related natural and synthetic kaurane diterpenoids to illuminate the structure-activity relationships (SAR) that govern their therapeutic efficacy. By examining the performance of synthetic analogs of similar kaurane scaffolds, we can extrapolate the potential for targeted modifications to enhance the biological activity of this natural product scaffold, providing a roadmap for future drug development endeavors.

The Natural Blueprint: 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside

The core structure of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside belongs to the ent-kaurane family, characterized by a tetracyclic carbon skeleton. The presence of a β-D-allopyranoside moiety at the C-2 position is a distinguishing feature. While the specific bioactivity of this glycoside is not extensively documented, the broader class of kaurane diterpenes has been shown to exhibit a range of biological effects.[2][3][4] The glycosidic portion of such molecules can play a crucial role in their pharmacokinetic and pharmacodynamic properties, influencing factors like solubility, cell permeability, and receptor interactions.

The Synthetic Frontier: Enhancing Biological Efficacy through Chemical Modification

The exploration of synthetic analogs of natural products is a cornerstone of medicinal chemistry. This approach allows for the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic profile. In the context of kaurane diterpenoids, synthetic efforts have largely focused on elucidating the SAR and developing more potent anticancer and anti-inflammatory agents.[5][6][7]

Comparative Performance: Insights from Synthetic Kaurane Analogs

Due to the absence of direct comparative data for 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside, we will examine experimental data from synthetic analogs of other kaurane diterpenoids to illustrate the principles of performance enhancement.

Anticancer Activity:

The cytotoxicity of ent-kaurane diterpenoids is a widely studied area. Synthetic modifications to the kaurane skeleton have yielded compounds with significantly improved anticancer activity compared to their natural precursors. A key structural feature often associated with enhanced cytotoxicity is the presence of an α,β-unsaturated ketone moiety.

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural FeatureReference
Natural: Kaurenoic AcidCEM (Leukemia)>78Carboxylic acid at C-19[8]
MCF-7 (Breast)>78[8]
HCT-8 (Colon)>78[8]
Synthetic Analog 1 (Di-oxidized atractyligenin amide)HCT116 (Colon)5.35α,β-unsaturated ketone, amide side chain[7]
Synthetic Analog 2 (ent-Kaurane with two α,β-unsaturated ketones)HepG2 (Liver)0.33Two α,β-unsaturated ketone moieties[6]
NSCLC-H292 (Lung)1.69[6]
SNU-1040 (Stomach)2.44[6]

The data clearly indicates that the introduction of reactive functional groups, such as the α,β-unsaturated ketone, can dramatically increase the cytotoxic potency of the kaurane scaffold. This is likely due to their ability to act as Michael acceptors, forming covalent bonds with nucleophilic residues in key cellular proteins and enzymes, thereby disrupting their function and inducing apoptosis.

Anti-inflammatory Activity:

The anti-inflammatory potential of kaurane diterpenoids has also been a focus of synthetic exploration. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common assay to screen for anti-inflammatory activity.

Compound/AnalogAssayIC50 (µM)Key Structural FeatureReference
Natural: Kaurenoic AcidNot specifiedActiveCarboxylic acid at C-19[2]
Synthetic Analog 3 (Kaurene derivative)NO inhibition in RAW 264.7 cells2-10Varied substitutions[5]
Synthetic Analog 4 (Abietane diterpenoid quinone)NO inhibition in RAW 264.7 cells1.9-10.2Quinone moiety[9]

These findings demonstrate that synthetic modifications can yield kaurane derivatives with potent anti-inflammatory activity, often surpassing that of the parent natural products. The mechanism of action frequently involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[5]

Mechanistic Insights: The NF-κB Signaling Pathway in Inflammation

A common target for anti-inflammatory compounds is the NF-κB signaling pathway. The diagram below illustrates the canonical pathway and potential points of intervention for kaurane diterpenoids.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Activates Transcription Kaurane Kaurane Analogs Kaurane->IKK Inhibits Kaurane->NFkB Inhibits Translocation

Caption: The NF-κB signaling pathway and points of inhibition by kaurane analogs.

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the cytotoxic and anti-inflammatory activities of kaurane compounds.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Kaurane Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add DMSO to Dissolve Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value.

Conclusion and Future Directions

While 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside represents an intriguing natural product scaffold, the true therapeutic potential may lie in the development of its synthetic analogs. The comparative data from related kaurane diterpenoids strongly suggests that targeted chemical modifications can significantly enhance both cytotoxic and anti-inflammatory activities. Future research should focus on the synthesis and biological evaluation of analogs of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside, with a particular emphasis on introducing functionalities known to augment bioactivity, such as α,β-unsaturated ketones. Such studies, guided by the principles of medicinal chemistry and a thorough understanding of the relevant signaling pathways, hold the promise of transforming this natural blueprint into a new generation of potent therapeutic agents.

References

  • García, P. A., de Oliveira, A. B., & Batista, R. (2007). Occurrence, biological activities and synthesis of kaurane diterpenes and their glycosides. Molecules, 12(3), 455–483. [Link]

  • Hueso-Falcón, I., Cuadrado, I., Cidre, F., Amaro-Luis, J. M., Ravelo, Á. G., Estévez-Braun, A., de Las Heras, B., & Hortelano, S. (2011). Synthesis and anti-inflammatory activity of ent-kaurene derivatives. European journal of medicinal chemistry, 46(4), 1291–1305. [Link]

  • Batista, R., Humberto, J. L., Chiari, E., & de Oliveira, A. B. (2007). Synthesis and trypanocidal activity of ent-kaurane glycosides. Bioorganic & medicinal chemistry, 15(1), 381–391. [Link]

  • Kim, J. H., Lee, C., Kim, S. H., & Lee, J. (2015). Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells. Molecules and cells, 38(12), 1078–1085. [Link]

  • Hakamatsuka, T., Tanaka, D., Namatame, Y., & Tanaka, N. (1997). Four new ent-kaurane glycosides from Pteris cretica. Chemical & pharmaceutical bulletin, 45(11), 1873–1875. [Link]

  • Silva, M. L., Sirvent, M. C., & de Fátima, A. (2024). Semisynthesis and Antitumour Evaluation of Natural Derivatives from ent-Kaurene ent-15α-Angeloyloxykaur-l6-en-3β-ol Isolated from Distichoselinum tenuifolium. Molecules, 29(9), 2024. [Link]

  • Batista, R., Humberto, J. L., Chiari, E., & de Oliveira, A. B. (2007). Synthesis and trypanocidal activity of ent-kaurane glycosides. Bioorganic & medicinal chemistry, 15(1), 381–391. [Link]

  • Li, R., Qin, X., Chen, X., Li, Z., & Luo, J. (2021). Structurally diversified ent-kaurane and abietane diterpenoids from the stems of Tripterygium wilfordii and their anti-inflammatory activity. Bioorganic chemistry, 115, 105178. [Link]

  • MySkinRecipes. (n.d.). 2,16,19-Kauranetriol 2-O-β-D-allopyranoside. Retrieved from [Link]

  • de Las Heras, B., Rodriguez, B., Bosca, L., & Hortelano, S. (2010). Synthesis and Anti-inflammatory Activity of ent-Kaurene Derivatives. ResearchGate. [Link]

  • Piacente, S., Masullo, M., Di Mola, I., De Tommasi, N., & Pizza, C. (2024). Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise. International journal of molecular sciences, 25(7), 3781. [Link]

  • García, P. A., de Oliveira, A. B., & Batista, R. (2007). Occurrence, biological activities and synthesis of kaurane diterpenes and their glycosides. Molecules, 12(3), 455–483. [Link]

  • Xiong, J., Chen, J., He, J., Wang, F., & Zhang, H. (2024). Exploring new therapeutic potential of five commonly used Pteris medicinal plants through pharmaphylogenomics and network pharmacology. Frontiers in pharmacology, 15, 1386546. [Link]

  • García, P. A., de Oliveira, A. B., & Batista, R. (2007). Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. ResearchGate. [Link]

  • Hueso-Falcón, I., Cuadrado, I., Cidre, F., Amaro-Luis, J. M., Ravelo, Á. G., Estévez-Braun, A., de Las Heras, B., & Hortelano, S. (2011). Synthesis and anti-inflammatory activity of ent-kaurene derivatives. Semantic Scholar. [Link]

  • Al-Sayed, E., El-Sakhawy, F. S., & El-Kousy, S. M. (2025). Antioxidant activity and selective cytotoxicity in HCT-116 and WI-38 cell lines of LC-MS/MS profiled extract from Capparis spinosa L. Heliyon, 11(5), e31633. [Link]

  • Costa-Lotufo, L. V., Cunha, G. M., Farias, P. A., Viana, G. S., Cunha, K. M., Pessoa, C., de Moraes, M. O., Silveira, E. R., Gramosa, N. V., & Rao, V. S. (2002). The cytotoxic and embryotoxic effects of kaurenoic acid, a diterpene isolated from Copaifera langsdorffii oleo-resin. Toxicon, 40(8), 1231–1234. [Link]

  • Kirenol. (n.d.). Future prospects for a dual anti-inflammatory strategy involving... ResearchGate. [Link]

  • Malfa, G. A., Tomasello, B., Acquaviva, R., & Di Giacomo, C. (2023). Antioxidant Activity and Anti-Inflammatory Effect of Blood Orange By-Products in Treated HT-29 and Caco-2 Colorectal Cancer Cell Lines. International journal of molecular sciences, 24(13), 11116. [Link]

  • Lee, J. H., Kim, D. H., & Lee, S. H. (2016). Anti-inflammatory Potential of Quercetin-3-O-β-D-("2"-galloyl)-glucopyranoside and Quercetin Isolated from Diospyros kaki calyx via Suppression of MAP Signaling Molecules in LPS-induced RAW 264.7 Macrophages. Journal of food science, 81(10), C2447–C2456. [Link]

  • El-Shazly, M., El-Sayed, A., Fathy, M., & El-Tantawy, M. E. (2022). Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum. Molecules, 27(7), 2374. [Link]

  • Ganusov, V. V., & Lyubimov, A. V. (2023). Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance. International journal of molecular sciences, 24(13), 10831. [Link]

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Validation

A Senior Application Scientist's Guide to Evaluating Reference Standards for 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the accuracy and reproducibility of experimental data are paramount. This is particularly true in the field of natural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the accuracy and reproducibility of experimental data are paramount. This is particularly true in the field of natural product research, where the structural complexity and potential for isomeric variations of compounds like 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside demand the use of highly characterized reference standards. This guide provides a comprehensive framework for the evaluation and comparison of commercially available reference standards of this kaurane diterpenoid glycoside, ensuring the integrity of your research and development programs.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical purposes.[1][2] In the context of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside, a natural diterpenoid found in the herbs of Pteris cretica, its reference standard is indispensable for:

  • Accurate identification and quantification in complex botanical extracts.

  • Method validation for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Quality control of raw materials and finished products in drug development.

The quality of the reference standard directly impacts the reliability of these critical activities. Therefore, a rigorous evaluation of any procured reference standard is not just a recommendation but a scientific necessity.

Physicochemical Properties of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside

A thorough understanding of the molecule's properties is the first step in evaluating its reference standard.

PropertyValueSource
Molecular Formula C₂₆H₄₄O₈[]
Molecular Weight 484.6 g/mol []
CAS Number 195723-38-7[]
Appearance Typically a powder[]
Solubility Soluble in solvents like DMSO, Pyridine, Methanol, and Ethanol.[5]

These fundamental properties, typically provided in the Certificate of Analysis (CoA) from the supplier, should be the initial checkpoint for any incoming reference standard.

A Multi-Pronged Approach to Reference Standard Evaluation

A comprehensive evaluation of a 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside reference standard should not rely on a single analytical technique. Instead, a combination of spectroscopic and chromatographic methods should be employed to build a complete profile of its identity, purity, and stability.

Figure 1: A comprehensive workflow for the evaluation of a 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside reference standard.

Identity Confirmation: Beyond a Shadow of a Doubt

The first and most critical step is to unequivocally confirm the identity of the compound.

NMR is the gold standard for structural elucidation of organic molecules. For a complex molecule like 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside, a full suite of NMR experiments is recommended:

  • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, confirming the intricate tetracyclic kaurane skeleton and the position and stereochemistry of the allopyranoside moiety.[6][7][8]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the reference standard and dissolve it in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

  • Data Analysis: Compare the acquired spectra with published data for 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside or structurally similar kaurane diterpenoid glycosides.[9] The chemical shifts and coupling constants should be in close agreement.

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. This technique is crucial for distinguishing between isomers and confirming the molecular formula.[10]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Compare the measured monoisotopic mass with the theoretical mass calculated for C₂₆H₄₄O₈. The mass error should be within a few parts per million (ppm).

Purity Assessment: A Quantitative Approach

A high-purity reference standard is essential for accurate quantification.[11] Purity should be assessed using a combination of chromatographic and spectroscopic techniques.

HPLC is the workhorse for purity determination, capable of separating the main compound from structurally related impurities.

Experimental Protocol: HPLC Purity Analysis

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., around 205 nm for compounds lacking a strong chromophore). A DAD allows for the assessment of peak purity.

  • Quantification: Purity is typically determined by area normalization, assuming all impurities have a similar response factor to the main compound.

A high-quality reference standard should exhibit a purity of ≥98% by HPLC.[5]

LC-MS/MS is a powerful tool for the identification and characterization of impurities, even at trace levels. The fragmentation pattern of the parent ion can provide valuable structural information about the impurities.[12][13]

LCMS_Workflow Sample Reference Standard Solution HPLC HPLC Separation Sample->HPLC ESI Electrospray Ionization HPLC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ion Analysis) CID->MS2 Data_Analysis Impurity Identification MS2->Data_Analysis

Figure 2: A typical workflow for impurity identification using LC-MS/MS.

For the highest level of accuracy in purity assessment, quantitative NMR (qNMR) is the method of choice.[14][15][16] Unlike chromatographic methods, qNMR is a primary ratio method that does not require a reference standard of the analyte itself for quantification. Instead, a certified internal standard of known purity is used.[17][18]

Experimental Protocol: qNMR Analysis

  • Internal Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals.

  • Sample Preparation: Accurately weigh the reference standard and the internal standard and dissolve them in a deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated based on the integral values, the number of protons giving rise to each signal, and the known purity of the internal standard.

Stability Evaluation: Ensuring Long-Term Reliability

The stability of a reference standard is crucial for its long-term use.[19] Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[20][21]

Experimental Protocol: Stability Study

  • Long-Term Stability: Store aliquots of the reference standard at the recommended storage condition (e.g., -20°C) and at an elevated temperature (e.g., 4°C).

  • Forced Degradation: Expose the reference standard to stress conditions such as acid, base, oxidation, and light to identify potential degradation products.

  • Analysis: At specified time points, analyze the samples by HPLC to monitor for any decrease in purity or the appearance of degradation products.

Comparing Reference Standards from Different Suppliers

When comparing reference standards from different suppliers, the following criteria should be considered:

FeatureIdeal CharacteristicsWhy it Matters
Purity (HPLC) ≥ 98%Ensures accurate quantification in assays.
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, and HRMS.Guarantees you are working with the correct molecule.
Certificate of Analysis (CoA) Comprehensive, with detailed analytical data.Provides transparency and traceability of the material.
Impurity Profile Low levels of impurities, with major impurities identified.Helps in understanding potential interferences in assays.
Stability Data Long-term stability data available.Ensures the reliability of the standard over time.
Supplier Reputation Established supplier with a good track record.Increases confidence in the quality of the product.

Conclusion: An Investment in Data Integrity

The selection and validation of a reference standard for 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside is a critical step that should not be overlooked. By adopting a multi-faceted analytical approach that encompasses identity, purity, and stability, researchers can ensure the quality and reliability of their reference material. This, in turn, underpins the integrity of the entire research and development process, from early-stage discovery to late-stage clinical trials. Investing the time and resources to thoroughly characterize your reference standard is an investment in the accuracy and reproducibility of your scientific findings.

References

  • Chaturvedula, V. S. P., & Prakash, I. (2012). Synthesis of ent-Kaurane Diterpene Monoglycosides. Molecules, 17(9), 10849–10858.

  • Chaturvedula, V. S. P., & Prakash, I. (2012). NMR spectral assignments of two ent-kaurane diterpene glycosides. ResearchGate.

  • Kataev, V. E., Strobykina, I. Y., & Gubaidullin, A. T. (2011). Ent-kaurane diterpenoids and glycosides: Isolation, properties, and chemical transformations. Review Journal of Chemistry, 1(2), 93-160.

  • HWI Analytik GmbH. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.

  • Chaturvedula, V. S. P., & Prakash, I. (2011). Isolation and NMR Spectral Assignments of an ent-Kaurane Glycoside Rebaudioside F, A Sweet Principle of Stevia rebaudiana. CABI Digital Library.

  • Xu, W. H., Jacob, M. R., Agarwal, A. K., Clark, A. M., & Li, Z. S. (2002). Ent-kaurane Glycosides from Tricalysia okelensis. Journal of natural products, 65(8), 1133–1136.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory complian...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside, a kaurane diterpenoid glycoside utilized in various research applications.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as potentially hazardous chemical waste, is mandated.

Core Principle: Hazard-Based Waste Management

2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside belongs to the broad class of kaurane diterpenoids, which are known for a wide spectrum of biological activities.[4][5][6] While many natural products are benign, some kaurane glycosides, such as atractyloside, are known to be toxic.[7] An in silico analysis of numerous ent-kaurane diterpenoids has shown that while many exhibit favorable safety profiles, some possess predicted mutagenic, tumorigenic, or irritant properties.[1][8] In the absence of specific toxicological data for 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside, the precautionary principle dictates that it be handled and disposed of as hazardous chemical waste.

This approach ensures the highest level of safety and compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).

Immediate Safety & Handling Precautions

Before beginning any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should be strictly followed.

  • Safety Goggles or Face Shield: To protect against potential splashes of solutions.

  • Chemical-Resistant Gloves (e.g., Nitrile): To prevent dermal contact.

  • Laboratory Coat: To protect clothing and skin.

All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Waste Characterization and Segregation: The First Step to Compliance

Proper waste disposal begins with accurate characterization and segregation at the point of generation. All waste streams containing 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside must be treated as hazardous chemical waste.

Key Prohibitions:

  • DO NOT dispose of solid 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside in the regular trash.

  • DO NOT pour solutions containing this compound down the sanitary sewer.[9]

  • DO NOT mix this waste with other incompatible waste streams. It is best practice to keep different chemical wastes separated.[10]

The following table outlines the different waste streams that may be generated and their appropriate segregation.

Waste StreamDescriptionRecommended Waste Container
Solid Waste Unused or expired 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside powder, contaminated weigh boats, or absorbent paper used for minor spills.A clearly labeled, sealed, and chemically compatible container for "Hazardous Solid Chemical Waste".
Liquid Waste (Non-aqueous) Solutions of the compound in organic solvents (e.g., DMSO, Methanol, Ethanol).A clearly labeled, leak-proof, and chemically compatible container for "Hazardous Liquid Chemical Waste (Solvent)".
Liquid Waste (Aqueous) Aqueous solutions containing the compound and the first rinse of any contaminated glassware.A clearly labeled, leak-proof, and chemically compatible container for "Hazardous Liquid Chemical Waste (Aqueous)".
Contaminated Sharps Needles, syringes, or broken glassware contaminated with the compound.A designated, puncture-resistant sharps container for "Hazardous Chemical Sharps".
Contaminated Labware and PPE Contaminated pipette tips, gloves, and other disposable labware.A designated container or bag for "Solid Hazardous Laboratory Waste".
Step-by-Step Disposal Procedures

The following workflow provides a systematic approach to the collection and temporary storage of waste containing 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside, in compliance with EPA guidelines for Satellite Accumulation Areas (SAAs).

G cluster_0 Point of Generation cluster_1 Waste Collection & Labeling cluster_2 Satellite Accumulation Area (SAA) cluster_3 Final Disposal A Solid Compound D Collect in Designated, Sealed & Labeled Container A->D B Solutions (Aqueous/Organic) B->D C Contaminated Materials (Gloves, Tips) C->D E Label with: 'Hazardous Waste' Full Chemical Name Date of First Accumulation F Store in a Designated SAA (At or Near Point of Generation) G Keep Container Closed F->G H Use Secondary Containment for Liquids F->H I Request Pickup by Environmental Health & Safety (EHS) G->I H->I J Transport to Central Accumulation Area (CAA) by EHS I->J K Disposal by Licensed Hazardous Waste Contractor J->K

Caption: Disposal workflow for 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside.

  • Container Selection and Labeling:

    • Choose a container that is compatible with the waste being collected (e.g., polyethylene for many organic and aqueous solutions).

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside". If in solution, list all constituents and their approximate percentages.

      • The date when waste is first added to the container (Accumulation Start Date).

      • The name and location of the generating laboratory/researcher.

  • Waste Accumulation:

    • Solid Waste: Carefully transfer any unused solid compound or contaminated materials into the designated solid hazardous waste container. Minimize the generation of dust.

    • Liquid Waste: Pour solutions containing the compound and the initial solvent rinse of the glassware into the appropriate liquid hazardous waste container.

    • Container Management: Always keep the waste container securely closed, except when adding waste.

    • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation. The SAA should be a secure location away from general laboratory traffic.

    • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Requesting Disposal:

    • Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

    • Do not allow hazardous waste to accumulate in the laboratory for an extended period. Follow your institution's specific guidelines on maximum accumulation times.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large, involves a highly volatile solvent, or you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.

  • Contain and Clean (for minor spills):

    • Wearing appropriate PPE, contain the spill.

    • For solid spills: Gently cover with an absorbent material to prevent it from becoming airborne.

    • For liquid spills: Use an inert absorbent material such as vermiculite, sand, or chemical absorbent pads to soak up the liquid.

    • Carefully scoop the spilled material and absorbent into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Logical Framework for Disposal Decisions

The decision to treat 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside as hazardous waste is based on a conservative, risk-averse logic, which is essential for laboratory safety.

G A Compound: 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside B Is a specific SDS with disposal information available? A->B C No B->C No D Is it a member of a chemical class with known toxic compounds? C->D E Yes (Kaurane Diterpenoid Glycosides) D->E Yes F Are there specific toxicological data for this exact compound? E->F G No F->G No H Precautionary Principle Applied G->H I Treat as Hazardous Chemical Waste H->I J Follow Institutional and EPA Disposal Guidelines I->J

Caption: Decision logic for hazardous waste classification.

By adhering to these procedures, you ensure the safe and compliant disposal of 2,16,19-Kauranetriol 2-O-beta-D-Allopyranoside, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

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